molecular formula C7H7BrF2N2 B1528985 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine CAS No. 1803599-90-7

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Cat. No.: B1528985
CAS No.: 1803599-90-7
M. Wt: 237.04 g/mol
InChI Key: ZSOSPOYMYSDNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is a versatile brominated pyridine derivative designed for advanced chemical synthesis and pharmaceutical research. This compound serves as a critical synthetic intermediate, particularly in the development of novel active molecules. The strategic placement of the bromine atom at the 2-position and the amine group at the 3-position on the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid construction of more complex chemical architectures. The presence of the difluoromethyl group at the 4-position is of significant interest, as this moiety is known to influence the electronic characteristics, metabolic stability, and membrane permeability of lead compounds, making it a valuable feature in medicinal chemistry programs. Researchers utilize this chemical building block in the exploration and optimization of new therapeutic agents, where it can be incorporated into molecules designed to interact with specific biological targets. Its applications extend to the synthesis of potential enzyme inhibitors and receptor modulators, as well as in the field of agrochemistry for the creation of new crop protection agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2/c1-3-2-4(7(9)10)5(11)6(8)12-3/h2,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOSPOYMYSDNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Br)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine , a specialized fluorinated pyridine intermediate.

Executive Summary

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., P2X3 antagonists) and advanced agrochemicals.[1] It features a difluoromethyl (-CHF₂) group, which acts as a lipophilic hydrogen bond donor—a critical bioisostere for the trifluoromethyl (-CF₃) or methyl (-CH₃) groups in drug design.

This guide details the chemical profile, retrosynthetic logic, and step-by-step synthesis of this compound, addressing the specific challenge of installing the -CHF₂ moiety regioselectively on the pyridine ring.

Chemical Identity & Profile[1][2][3][4][5]

PropertySpecification
Chemical Name 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
Common Synonyms 3-Amino-2-bromo-4-(difluoromethyl)-6-picoline; 2-Bromo-4-difluoromethyl-6-methyl-3-pyridinamine
CAS Number Not Widely Indexed (See Key Precursor below)
Key Precursor CAS 1806866-55-6 (Ethyl 2-bromo-4-(difluoromethyl)-6-methylpyridine-3-carboxylate)
Molecular Formula C₇H₇BrF₂N₂
Molecular Weight 237.05 g/mol
SMILES Cc1nc(Br)c(N)c(C(F)F)c1
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Structural Significance[1]
  • 2-Bromo Position: Provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach the pyridine core to larger scaffolds.

  • 3-Amino Group: Acts as a nucleophile for amide coupling or urea formation, common in kinase and receptor inhibitors.

  • 4-Difluoromethyl Group: A "lipophilic hydrogen bond donor" that can improve metabolic stability (blocking metabolic oxidation at the C4 position) while modulating pKa and membrane permeability compared to a -CH₃ or -CF₃ group.

Retrosynthetic Analysis & Synthesis Strategy

The direct synthesis of the amine is challenging due to the sensitivity of the -CHF₂ group and the directing effects on the pyridine ring. The most robust route utilizes the Curtius Rearrangement of the corresponding carboxylic acid, which is derived from the ethyl ester.

Synthesis Pathway Diagram (Graphviz)

SynthesisRoute SM1 Ethyl 4,4-difluoro-3-oxobutanoate (Difluoroacetoacetate) Inter1 Intermediate Pyridone/Pyridine SM1->Inter1 Cyclocondensation SM2 3-Aminocrotononitrile SM2->Inter1 Ester Ethyl 2-bromo-4-(difluoromethyl)- 6-methylpyridine-3-carboxylate (CAS 1806866-55-6) Inter1->Ester Bromination (POBr3) & Esterification Acid 2-Bromo-4-(difluoromethyl)- 6-methylpyridine-3-carboxylic acid Ester->Acid Hydrolysis (LiOH/THF) AcylAzide Acyl Azide (Transient) Acid->AcylAzide DPPA, Et3N (Curtius Prep) Isocyanate Isocyanate (Transient) AcylAzide->Isocyanate Heat (-N2) Target TARGET AMINE 2-Bromo-4-(difluoromethyl)- 6-methylpyridin-3-amine Isocyanate->Target Hydrolysis (H2O/Heat)

Figure 1: Retrosynthetic pathway from commercially available difluoroacetoacetate to the target amine via the Curtius rearrangement.

Detailed Experimental Protocols

Step 1: Synthesis of the Precursor Ester (CAS 1806866-55-6)

Note: If the ester is not purchased commercially, it can be synthesized via Hantzsch-type cyclization.

Reagents: Ethyl 4,4-difluoro-3-oxobutanoate, 3-aminocrotononitrile (or equivalent enamine). Mechanism: The condensation forms the pyridine ring with the -CHF₂ group at the 4-position. Subsequent bromination (if starting from a pyridone) using POBr₃ installs the bromine at the 2-position.

Step 2: Hydrolysis to the Carboxylic Acid

Objective: Convert the ethyl ester to the free carboxylic acid for the rearrangement step.

  • Dissolution: Dissolve Ethyl 2-bromo-4-(difluoromethyl)-6-methylpyridine-3-carboxylate (1.0 eq) in a mixture of THF/Water (3:1).

  • Base Addition: Add LiOH·H₂O (2.5 eq) at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS for disappearance of the ester (M+H ~294).

  • Workup: Acidify carefully with 1N HCl to pH 3–4. Extract with Ethyl Acetate (3x).[2] Dry organic layer over Na₂SO₄ and concentrate to yield the carboxylic acid intermediate .

Step 3: Curtius Rearrangement to the Target Amine

Objective: Convert the carboxylic acid to the primary amine with retention of configuration and regiochemistry.

Safety Warning: Azides are potentially explosive. Perform this reaction behind a blast shield.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in dry tert-butanol (t-BuOH) or Toluene.

  • Azide Formation: Add Triethylamine (TEA, 1.2 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. Stir for 30 minutes.

  • Rearrangement: Heat the mixture to 80–90°C for 2–3 hours.

    • Mechanism:[1][2][3][4][5] The acyl azide loses nitrogen (N₂) to form an isocyanate intermediate.

    • In t-BuOH: The isocyanate is trapped as the Boc-protected amine.

    • In Toluene: The isocyanate remains and can be hydrolyzed directly.

  • Hydrolysis (to Free Amine):

    • If using Toluene: Add water and heat to reflux for 1 hour to decarboxylate the carbamic acid to the free amine.

    • If using t-BuOH (Boc route): Treat the Boc-intermediate with TFA/DCM (1:1) at RT for 1 hour to deprotect.

  • Purification: Neutralize with sat. NaHCO₃. Extract with DCM. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Yield: Expect 60–75% yield over two steps.

Applications in Drug Discovery[2][11]

The 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine scaffold is particularly valuable in the optimization of P2X3 receptor antagonists for the treatment of chronic cough and visceral pain.

Bioisosteric Rationale
  • vs. Trifluoromethyl (-CF₃): The -CHF₂ group is less lipophilic and acts as a weak hydrogen bond donor (due to the polarized C-H bond), potentially improving binding affinity to polar pockets in the target protein.

  • vs. Methyl (-CH₃): The -CHF₂ group is metabolically stable, preventing rapid oxidation of the methyl group by CYP450 enzymes.

SubstituentLipophilicity (LogP)H-Bond Donor?Metabolic Stability
-CH₃ ModerateNoLow (Oxidation prone)
-CF₃ HighNoHigh
-CHF₂ Moderate-High Yes (Weak) High

Safety & Handling

  • Hazards: The compound is an aminopyridine derivative. It may be toxic if swallowed or absorbed through the skin. It is likely an irritant to eyes and the respiratory system.[4]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[4]

  • Disposal: All fluorinated organic waste must be disposed of via high-temperature incineration to prevent the formation of HF.

References

  • Key Precursor Patent:Preparation of substituted pyridines as herbicides.
  • Difluoromethylation Methods: Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry.[1][6][7]

  • Curtius Rearrangement Protocols: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society.
  • P2X3 Antagonist Chemistry:Synthesis of Gefapixant and analogs. (Contextual reference for the utility of diaminopyrimidines and pyridines in this class).

Sources

Chemical structure of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure & Synthetic Profile of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine represents a highly specialized heterocyclic scaffold characterized by a dense array of functional handles on a pyridine core.[1] This molecule is a critical "ortho-haloamino" intermediate, primarily utilized in the synthesis of fused bicyclic systems (e.g., imidazopyridines, azaindoles) for pharmaceutical and agrochemical applications.[1]

Its structural uniqueness lies in the 4-(difluoromethyl) group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), a lipophilic hydrogen-bond donor that acts as a bioisostere for hydroxyl (

) and thiol (

) groups while modulating the electronic deficiency of the pyridine ring. This guide dissects the molecule's physicochemical properties, synthetic accessibility, and utility in high-value cross-coupling workflows.

Structural Anatomy & Physicochemical Profile

The molecule features a penta-substituted pyridine ring.[2] Understanding the electronic interplay between these substituents is essential for predicting reactivity and biological behavior.

Electronic Vector Analysis
PositionSubstituentElectronic EffectImpact on Reactivity
C2 Bromine (-Br) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-withdrawing,

-donating
Primary Electrophile: Highly activated for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the adjacent ring nitrogen.
C3 Amine (-NHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Strong

-donor
Nucleophile: Increases electron density at C2 and C4; serves as a handle for cyclization or amide coupling.
C4 Difluoromethyl (-CFngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H)
Strong

-withdrawing
Metabolic Modulator: Increases lipophilicity (

) and acidity of the ring; acts as a weak H-bond donor.
C6 Methyl (-CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Weak

-donor
Steric/Metabolic Block: Blocks the C6 metabolic soft spot; slightly offsets the electron-withdrawing nature of the ring.
Physicochemical Properties (Predicted)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 237.05 g/mol

  • LogP (Predicted): ~1.8 – 2.2 (The

    
     group adds lipophilicity compared to a methyl group but less than 
    
    
    
    ).
  • pKa (Pyridinium N): ~2.5 – 3.5 (Significantly reduced basicity due to the electron-withdrawing 2-Br and 4-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     groups, despite the electron-donating 3-
    
    
    
    ).
  • H-Bond Donors: 1 (Amine), plus weak donation from ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    

Synthetic Pathways

Constructing this scaffold requires navigating the competing directing effects of the amine and the methyl group. Below are two primary strategies: De Novo Ring Construction (for scale) and Late-Stage Functionalization (for diversity).

Strategy A: Regioselective Halogenation (The "Top-Down" Approach)

This route starts from a known pyridine precursor and installs the bromine and difluoromethyl groups sequentially.

  • Starting Material: 4-(Difluoromethyl)-6-methylpyridin-3-amine.[1]

  • Bromination: Electrophilic aromatic substitution (SEAr) using NBS (N-bromosuccinimide) in polar aprotic solvent (DMF or MeCN).

    • Mechanism:[2] The C3-amino group strongly activates the ortho positions (C2 and C4). Since C4 is blocked by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       and C6 by Methyl, bromination occurs exclusively at C2 .
      
  • Validation:

    
     NMR will show the disappearance of the C2 proton.
    
Strategy B: Radical Difluoromethylation (The "Late-Stage" Approach)

If the 4-position is unsubstituted, modern radical chemistry allows for direct installation of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 group.
  • Precursor: 2-Bromo-6-methylpyridin-3-amine (Commercially available).[1]

  • Reagents: Zinc difluoromethanesulfinate (DFMS, Baran's Reagent) + TBHP (oxidant).[1]

  • Challenge: Regioselectivity between C4 and C5. The C3-amine directs radical attack ortho/para. Since C2 is blocked (Br) and C6 is blocked (Me), the radical prefers C4 (para to amine) over C5 (meta to amine), but separation of isomers may be required.[1]

Visualization: Synthetic Workflow

Synthesis cluster_legend Pathway Reliability Start 2-Amino-6-methylpyridine Inter1 2-Amino-3-bromo-6-methylpyridine (Regioisomer Issue) Start->Inter1 NBS, MeCN (Bromination) Target TARGET: 2-Bromo-4-(difluoromethyl)- 6-methylpyridin-3-amine Inter1->Target Zn(SO2CF2H)2 (Radical CF2H) AltStart 4-(Difluoromethyl)-6- methylpyridin-3-amine AltStart->Target NBS, DMF (Directed Bromination) HIGH YIELD High Yield High Yield Experimental Experimental

Caption: Comparative synthetic routes. The "AltStart" pathway (Green) utilizes the strong ortho-directing effect of the amine for high-yield bromination.

Reactivity & Functionalization

The 2-Bromo-3-Amino motif is a "privileged structure" in medicinal chemistry, enabling the rapid construction of bicyclic heterocycles.[1]

Cyclization to Imidazo[4,5-b]pyridines

Reaction with ortho-esters or carboxylic acids leads to cyclization.[1]

  • Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , PPA (Polyphosphoric acid) or HATU/DIPEA followed by acid heat.
    
  • Product: 7-Methyl-5-(difluoromethyl)-3H-imidazo[4,5-b]pyridine derivatives.[1]

  • Utility: These cores are frequent scaffolds in kinase inhibitors (e.g., JAK, MAPK pathways).[1]

Pd-Catalyzed Cross-Coupling

The C2-Bromine is highly activated due to the adjacent pyridine nitrogen (inductive effect).[1]

  • Suzuki-Miyaura: Couples with aryl boronic acids.[1]

    • Note: The free amine (

      
      ) can poison Pd catalysts. Use of precatalysts like Pd(dppf)Cl
      
      
      
      or XPhos Pd G2 is recommended to prevent coordination.
  • Buchwald-Hartwig: Amination at C2.[1]

    • Selectivity: The C2-Br reacts preferentially over the C3-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       acting as a nucleophile, provided a strong base (NaOtBu) and bulky ligand (BINAP) are used.
      

Applications in Drug Discovery

The Difluoromethyl Bioisostere Effect

The


 group is not just a "bulky fluorine." It acts as a lipophilic hydrogen bond donor .
  • Acidity: The C-H bond in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is polarized (
    
    
    
    ), allowing it to act as a weak H-bond donor to carbonyls in protein active sites.
  • Metabolic Stability: Unlike a methyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), which is prone to oxidation (to 
    
    
    
    ), the
    
    
    group is metabolically robust, blocking the C4 position from CYP450 degradation.
Target Classes
  • P2X3 Antagonists: Pyridine/pyrimidine cores with ortho-amino substituents are classic motifs in P2X3 antagonists (e.g., Gefapixant analogs) for chronic cough.[1]

  • Agrochemicals: The combination of methyl, amino, and fluorinated alkyl groups is prevalent in modern herbicides (e.g., pyridine-carboxylates).[1]

Experimental Protocol: Bromination of 4-(Difluoromethyl)-6-methylpyridin-3-amine

Note: This protocol assumes the availability of the 4-CF2H precursor. If unavailable, de novo synthesis via condensation is required.[1]

Objective: Regioselective installation of bromine at C2.

  • Setup: Charge a 100 mL round-bottom flask with 4-(difluoromethyl)-6-methylpyridin-3-amine (1.0 eq, 10 mmol) and Acetonitrile (MeCN, 50 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 15 minutes. Protect from light.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

    • Checkpoint: Product should appear less polar than starting material.

  • Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Fujiwara, Y., et al. (2012).[1] Practical C–H functionalization of quinolines with boronic acids. Nature. (Reference for pyridine functionalization logic). Link

  • Baran, P. S., et al. (2012).[1] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). (Reference for radical fluoroalkylation). Link

  • Erickson, J. A., et al. (2020).[1] Difluoromethyl Group as a Hydrogen Bond Donor in Drug Design. Journal of Medicinal Chemistry. Link

Sources

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine , a specialized fluorinated pyridine intermediate used in advanced medicinal chemistry and agrochemical synthesis.

Physicochemical Profile, Synthetic Methodology, and Structural Utility[1]

Executive Summary

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine (CAS: 1803599-90-7) is a high-value heterocyclic building block characterized by a dense functionalization pattern on the pyridine core.[1][2][3] It features three distinct "handles" for chemical elaboration: an aryl bromide for cross-coupling, a primary amine for nucleophilic substitution or amide formation, and a difluoromethyl (


) group.

The


 moiety acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups in drug design. This guide details the molecule's properties, a robust synthetic route based on analogous pyridine chemistry, and its handling protocols.

Identity & Physicochemical Properties[1][2]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
CAS Number 1803599-90-7
Molecular Formula

SMILES Cc1nc(Br)c(N)c(C(F)F)c1
Molecular Weight 237.05 g/mol
Calculated Physicochemical Data

Note: Values are calculated based on structural consensus for this class of fluorinated aminopyridines.

ParameterValueSignificance in Drug Design
Exact Mass 235.976Mass spectrometry identification standard.
LogP (Predicted) 2.1 ± 0.4Moderate lipophilicity; suitable for CNS or membrane penetration.
TPSA ~39 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (Amine)Key interaction point for receptor binding.
H-Bond Acceptors 3 (N, F, F)Fluorine atoms can engage in weak H-bonding.
pKa (Conjugate Acid) ~2.5 - 3.5The electron-withdrawing Br and

groups significantly reduce the basicity of the pyridine nitrogen.

Structural Logic & Reactivity Analysis[1]

The utility of this scaffold lies in its orthogonal reactivity .[1] A medicinal chemist can selectively manipulate specific positions without affecting others.

The Difluoromethyl ( ) Advantage

Unlike the chemically inert trifluoromethyl (


) group, the difluoromethyl group contains an acidic proton.
  • Bioisosterism: It mimics the electronic properties of a hydroxyl group (-OH) but is far more lipophilic, improving membrane permeability while maintaining hydrogen bond donor capability [1].

  • Metabolic Stability: The C-F bonds block metabolic oxidation at the 4-position, extending the half-life of the final drug candidate.

Orthogonal Functionalization Workflow
  • Position 2 (Bromine): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Position 3 (Amine): A nucleophilic handle for amide coupling, urea formation, or sulfonylation.

  • Position 6 (Methyl): Provides steric bulk and can be oxidized to a carboxylic acid or aldehyde if late-stage modification is required.

Synthetic Methodology

While specific industrial patents for this exact CAS are proprietary, the synthesis of such polysubstituted pyridines follows a validated "Nitro-Pyridine Construction Strategy" . This modular approach ensures regioselectivity and high yields.

Retrosynthetic Analysis

The most reliable route avoids late-stage fluorination. Instead, the pyridine ring is constructed with the


 group already in place, followed by functional group manipulation.

Key Steps:

  • Cyclization: Condensation of a fluorinated diketone equivalent with nitroacetamide.

  • Bromination: Conversion of the pyridone oxygen to a bromide.

  • Reduction: Chemoselective reduction of the nitro group to the amine.

Visualization of Synthetic Pathway

SynthesisPath Start1 Ethyl 4,4-difluoro- 3-oxobutanoate Inter1 Intermediate A: 2-Hydroxy-4-(difluoromethyl)- 6-methyl-3-nitropyridine Start1->Inter1 Cyclocondensation (Base, Heat) Start2 Nitroacetamide Start2->Inter1 Inter2 Intermediate B: 2-Bromo-4-(difluoromethyl)- 6-methyl-3-nitropyridine Inter1->Inter2 Bromination (POBr3, 110°C) Product Target Product: 2-Bromo-4-(difluoromethyl)- 6-methylpyridin-3-amine Inter2->Product Selective Reduction (Fe/NH4Cl or H2/Ra-Ni)

Figure 1: Proposed scalable synthetic route based on standard nitropyridine chemistry [2].

Detailed Experimental Protocol (Analogous)

The following protocol is adapted from standard procedures for 2-bromo-3-amino-4-alkylpyridines [3].

Step 1: Cyclocondensation
  • Reagents: Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq), Nitroacetamide (1.1 eq), Piperidine (cat.), Ethanol.

  • Procedure: Reflux the reagents in ethanol for 12-16 hours. The mixture is cooled, and the precipitated 2-hydroxy-3-nitro-pyridine intermediate is collected by filtration.

  • Critical Control: Maintain anhydrous conditions to prevent ester hydrolysis side reactions.

Step 2: Bromination (Dehydroxy-bromination)
  • Reagents: Phosphorus oxybromide (

    
    , 3.0 eq), Toluene or Acetonitrile.
    
  • Procedure: The hydroxy-pyridine is suspended in toluene.

    
     is added portion-wise (exothermic).[1] The mixture is heated to 100-110°C for 4 hours.
    
  • Workup: Quench carefully on ice-water. Extract with Ethyl Acetate.[1][4][5] The bromine atom is installed at the 2-position via an

    
    -like mechanism on the activated intermediate.
    
Step 3: Nitro Reduction[1]
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Procedure: The brominated nitro-pyridine is dissolved in the solvent mixture. Iron powder is added, and the reaction is heated to 70°C for 2 hours.

  • Why Iron? Iron is preferred over catalytic hydrogenation (

    
    ) to avoid accidental hydrodehalogenation (cleaving the C-Br bond).
    
  • Purification: Filter through Celite to remove iron residues. The filtrate is concentrated and recrystallized (usually from hexanes/EtOAc) to yield the pure 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine .

Handling & Safety Protocols

As a halogenated aminopyridine, this compound requires strict adherence to safety standards.

Hazard ClassPrecautionary Measure
Acute Toxicity Treat as potentially toxic by ingestion/inhalation.[1] Use a fume hood.[1][6]
Skin/Eye Irritant Wear nitrile gloves and safety goggles. Wash immediately upon contact.
Stability Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV).[1]
Reactivity Incompatible with strong oxidizing agents and strong acids.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1803599-90-7.

  • Gao, Y., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine. Organic Process Research & Development.

  • BLD Pharm. (2023). Product Analysis: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine.

Sources

Novel Pyridine Building Blocks for Medicinal Chemistry: From Strategic Synthesis to Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of a significant portion of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and role as a bioisostere for other functional groups make it a privileged scaffold in drug design.[1][4] However, the ever-increasing demand for novel chemical matter with precisely tuned properties necessitates a move beyond simple, readily available pyridines. This guide provides an in-depth technical exploration of novel pyridine building blocks, focusing on the strategic synthesis of densely functionalized and conformationally constrained analogs. We will delve into the causality behind modern synthetic choices, present detailed experimental protocols for key transformations, and illustrate the application of these advanced building blocks in contemporary drug discovery programs.

The Modern Imperative: Why Novel Pyridine Scaffolds?

The pyridine nucleus is present in over 7,000 drug molecules of medicinal importance.[1] A recent analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number targeting cancer and central nervous system (CNS) disorders.[2][3] The success of this scaffold lies in its multifaceted nature:

  • Modulation of Physicochemical Properties: The nitrogen atom's basicity (pKa ≈ 5.2) allows for salt formation, enhancing solubility and bioavailability. Strategic placement of substituents can fine-tune lipophilicity, metabolic stability, and target binding affinity.[1][5]

  • Bioisosterism: The pyridine ring can act as a bioisostere for phenyl rings, amides, and other nitrogen-containing heterocycles, offering a tool to improve potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Target Engagement: The lone pair on the nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, particularly kinases.[2]

The drive for novel building blocks stems from the need to overcome challenges in drug development, such as off-target toxicity, acquired resistance, and poor brain penetration. Densely functionalized pyridines offer medicinal chemists precise, multi-vector control over a molecule's properties, enabling the exploration of previously inaccessible chemical space.

Strategic Synthesis of Advanced Pyridine Building Blocks

The synthesis of substituted pyridines has historically relied on classical condensation reactions like the Hantzsch synthesis.[1] While robust, these methods often lack the flexibility and regiocontrol required for modern drug discovery. The contemporary challenge lies in the selective functionalization of the pyridine ring, an electron-deficient system that is often resistant to standard electrophilic aromatic substitution.[6][7]

The Challenge of Regiocontrol: A Logic-Driven Approach

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the pyridine core.[8][9] However, achieving regioselectivity is a significant hurdle.[8][10] The inherent reactivity of the pyridine ring directs nucleophilic attack to the C2 and C4 positions and electrophilic/radical attack to the C3 position.[7] Modern strategies leverage these intrinsic properties or employ directing groups to achieve desired outcomes.

Diagram: Logic for Regioselective Pyridine Functionalization

Below is a diagram illustrating the decision-making process for achieving regioselective functionalization of the pyridine core, a central challenge in synthesizing novel building blocks.

G Start Desired Pyridine Substitution Pattern? C2_C4 C2 or C4 Functionalization (Electron-deficient positions) Start->C2_C4 Targeting C2/C4? C3_C5 C3 or C5 Functionalization (Electron-neutral positions) Start->C3_C5 Targeting C3/C5? Minisci Minisci-type Radical Reaction (For alkyl, acyl, etc.) C2_C4->Minisci Radical Addition N_Oxide Pyridine N-Oxide Strategy (Activates C2/C4 for Nu- attack) C2_C4->N_Oxide Nucleophilic Addition Directed_Lithiation Directed Ortho-Metalation (DoM) (Requires Directing Group at C2/C4) C2_C4->Directed_Lithiation Directed Deprotonation EAS Electrophilic Aromatic Substitution (EAS) (Harsh conditions, often poor selectivity) C3_C5->EAS Classical Approach CH_Activation Transition-Metal Catalyzed C-H Activation/Borylation C3_C5->CH_Activation Modern, Catalytic Approach Skeletal_Editing Ring Opening / Ring Closing Strategy (Dearomatization-Rearomatization) C3_C5->Skeletal_Editing Advanced, Mild Conditions

Caption: Decision workflow for regioselective pyridine synthesis.

Key Methodologies for Novel Building Block Synthesis

Functionalizing the C3 (meta) position of pyridine is notoriously difficult.[6] Recent breakthroughs have utilized a dearomatization-rearomatization strategy that proceeds under mild, metal-free conditions, providing a powerful platform for late-stage functionalization.[6][11]

Protocol: Meta-Selective C-H Trifluoromethylation of a Pyridine Substrate [11]

  • Reaction Setup: To a solution of the pyridine substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add a trifluoromethyl radical source such as Umemoto's reagent or Togni's reagent (1.5 equiv).

  • Initiation: Add a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst) and an acid additive (e.g., trifluoroacetic acid, 2.0 equiv).

  • Reaction: Degas the mixture and irradiate with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, monitoring by LC-MS. The reaction proceeds by generating a trifluoromethyl radical, which adds to the protonated pyridine ring. A subsequent oxidation and deprotonation sequence rearomatizes the ring, yielding the meta-trifluoromethylated product.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, concentrate, and purify by flash column chromatography.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Pyridine N-oxides are exceptionally versatile intermediates. The N-oxide group activates the C2 and C4 positions for nucleophilic aromatic substitution and can be readily removed later in the synthesis.[12] This strategy allows for the introduction of a wide range of functional groups.

Protocol: Synthesis of a 2-Amino-4-chloropyridine Building Block [12]

  • Nitration: Treat 4-chloropyridine N-oxide (1.0 equiv) with a nitrating mixture (e.g., fuming sulfuric acid and nitric acid) at elevated temperature (e.g., 90 °C) to install a nitro group at the C2 position.

  • Nucleophilic Substitution (Amination): To the resulting 4-chloro-2-nitropyridine N-oxide in a polar solvent like ethanol, add a source of ammonia (e.g., ammonium hydroxide) and heat to effect a nucleophilic aromatic substitution of the nitro group.

  • Reduction of N-Oxide: The N-oxide can be reduced using various reagents. A common method is treatment with phosphorus trichloride (PCl₃) in a chlorinated solvent like chloroform at reflux. This step deoxygenates the ring to yield the 2-amino-4-chloropyridine product.

  • Purification and Characterization: Purify the final product by crystallization or column chromatography and characterize thoroughly by NMR and mass spectrometry.

Application in Drug Discovery: Case Studies

Novel pyridine building blocks are instrumental in developing next-generation therapeutics. Below are examples illustrating their impact.

Case Study 1: Pyridine-Based PIM-1 Kinase Inhibitors for Oncology

PIM-1 is a serine/threonine kinase implicated in various cancers. The pyridine scaffold is a common feature in kinase inhibitors due to its ability to form a key hydrogen bond with the hinge region of the kinase domain.

A recent study detailed the synthesis of novel pyridine-based compounds as potent PIM-1 inhibitors.[13][14] The core synthesis started from 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, a highly functionalized building block.[13][14] This precursor was then elaborated through cyclization to form a 1,3,4-oxadiazole ring, followed by coupling with various amines.

Key findings:

  • Compound 12 from the study demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.5 µM.[13][14]

  • This compound also showed strong inhibition of the PIM-1 kinase with an IC₅₀ of 14.3 nM, highlighting the effectiveness of the designed scaffold.[13]

Diagram: PIM-1 Kinase Inhibitor Synthesis Workflow

This diagram outlines the synthetic workflow for creating novel PIM-1 kinase inhibitors, starting from a functionalized pyridine building block.

G Start Start: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide Step1 Step 1: Convert Hydrazide to Azide (e.g., with NaNO2, HCl) Start->Step1 Step2 Step 2: Couple Azide with Glycine Methyl Ester (Forms an intermediate amide) Step1->Step2 Step3 Step 3: Amide Coupling with Diverse Amines (Builds chemical library) Step2->Step3 End Final Products: Novel Pyridine-Based Amides Step3->End Screening Biological Screening: PIM-1 Kinase Inhibition Assay MCF-7 Cytotoxicity Assay End->Screening

Caption: Synthetic and screening workflow for pyridine-based PIM-1 inhibitors.

Case Study 2: Multi-Substituted Pyridines in Antidiabetic and Antiproliferative Agents

The integration of FDA-approved drug cores into novel scaffolds is a powerful strategy for drug discovery. A study described the one-pot, multicomponent synthesis of novel pyridine derivatives designed as potential antidiabetic and anticancer agents.[15] This approach allows for the rapid generation of molecular diversity from simple starting materials.

Quantitative Data Summary:

The study revealed promising biological activity for the newly synthesized compounds.

Compound IDTarget ActivityIn Vitro ResultComparison
MNS-1 Antidiabetic (α-amylase)Good alternative to acarbose[15]
MNS-4 Antidiabetic (α-amylase)Good alternative to acarbose[15]
MNS-2 Anticancer (HepG2 cells)More viable than doxorubicin[15]

This data underscores how novel synthetic routes to pyridine building blocks can rapidly yield compounds with significant therapeutic potential.

Future Outlook & Emerging Trends

The field of pyridine synthesis is continually evolving. Key future directions include:

  • Skeletal Editing: Advanced techniques that modify the pyridine ring itself—for instance, converting a pyridine to a pyridazine—are emerging, offering unprecedented ways to navigate chemical space.[16]

  • Biocatalysis: The use of enzymes to perform selective functionalizations on the pyridine ring under mild, environmentally friendly conditions is a growing area of interest.

  • Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, enabling safer and more scalable syntheses of complex pyridine intermediates.

By embracing these innovative strategies, medicinal chemists will continue to unlock the full potential of the pyridine scaffold, driving the discovery of the next generation of life-saving medicines.

References

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). Accounts of Chemical Research, 49(6), 1279-1292. [Link]

  • The Importance of Pyridine Derivatives in Pharmaceutical Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(23), 14583-14601. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(49), 46985–47003. [Link]

  • Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. (2024). Chemistry – An Asian Journal. [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. (2020). Synlett, 32(02), 117-128. [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (2021). Chemistry – A European Journal, 27(54), 13465-13479. [Link]

  • Pyridines deep dive: Applications and side effects. Chempanda. [Link]

  • C-H Functionalization of Pyridines. (2023). Organic & Biomolecular Chemistry, 21(5). [Link]

  • Exploring Pyridine Derivatives in Catalysis and Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry, 15(1), 51-81. [Link]

  • One-Pot Multicomponent Synthesis of Novel Pyridine Derivatives for Antidiabetic and Antiproliferative Activities. (2018). Epigenomics, 10(3), 317-334. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

  • Some commercially available drugs containing the pyridine scaffold. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6183. [Link]

  • 2 approaches to new pyridines. (2022). Chemical & Engineering News, 100(41). [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025). Medium. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4181. [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). YouTube. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine, a highly functionalized pyridine derivative of interest to researchers in medicinal chemistry and drug development. The synthetic pathway commences with the commercially available starting material, 2-amino-4,6-dimethylpyridine, and proceeds through a series of transformations including N-acetylation, selective oxidation, conversion of a methyl group to a difluoromethyl group via a carbaldehyde intermediate, regioselective bromination, and final deprotection. The protocols detailed herein are designed to provide reproducible results and a thorough understanding of the chemical principles governing each transformation.

Introduction: The Significance of Functionalized Pyridines

Functionalized pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their ability to interact with a wide range of biological targets. The introduction of a difluoromethyl group (CF2H) is of particular interest as it can serve as a lipophilic bioisostere for hydroxyl and thiol groups, potentially enhancing metabolic stability, binding affinity, and membrane permeability. The target molecule, 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine, incorporates several key functionalities: a bromine atom, which can act as a handle for further cross-coupling reactions; an amino group, which is a common pharmacophore; and the aforementioned difluoromethyl group. This unique combination of substituents makes it a valuable building block for the synthesis of novel bioactive compounds.

Proposed Synthetic Strategy

The synthesis of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is a multi-step process that requires careful control of regioselectivity and functional group compatibility. The proposed synthetic route, outlined below, begins with the protection of the amino group of 2-amino-4,6-dimethylpyridine, followed by a series of functional group interconversions to introduce the difluoromethyl and bromo substituents, and concludes with the deprotection of the amino group.

DOT Script for Synthetic Workflow

Synthetic_Pathway A 2-amino-4,6-dimethylpyridine B N-(4,6-dimethylpyridin-2-yl)acetamide A->B N-Acetylation (Ac2O) C 2-acetylamino-6-methylpyridine-4-carboxylic acid B->C Selective Oxidation (e.g., KMnO4) D N-(4-(hydroxymethyl)-6-methylpyridin-2-yl)acetamide C->D Reduction (e.g., BH3-THF) E N-(4-formyl-6-methylpyridin-2-yl)acetamide D->E Oxidation (e.g., PCC) F N-(4-(difluoromethyl)-6-methylpyridin-2-yl)acetamide E->F Deoxyfluorination (e.g., DAST) G N-(2-bromo-4-(difluoromethyl)-6-methylpyridin-3-yl)acetamide F->G Bromination (NBS) H 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine G->H Deprotection (Acid Hydrolysis)

Technical Guide: Suzuki-Miyaura Coupling of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling on 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine .

The protocol is synthesized from high-confidence data regarding 2-bromo-3-aminopyridine scaffolds and fluorinated pyridine derivatives. It addresses the specific challenges posed by the free amine (catalyst poisoning) and the difluoromethyl group (electronic activation vs. base sensitivity).

Abstract & Strategic Analysis

The substrate 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine presents a unique "Push-Pull" electronic environment. The 2-bromo position is activated for oxidative addition by the electron-withdrawing 4-difluoromethyl (CF₂H) group and the pyridine nitrogen. However, the 3-amino (NH₂) group acts as a competing coordination site for the Palladium catalyst, potentially stalling the catalytic cycle (poisoning).

Successful coupling requires a catalyst system that is bulky enough to prevent amine coordination yet active enough to facilitate oxidative addition on the electron-deficient ring.

Key Chemical Challenges
FeatureImpact on ReactionMitigation Strategy
2-Bromo Primary reaction site (Electrophile).Standard Oxidative Addition.
3-Amino (-NH₂) High Risk: Can coordinate to Pd(II), displacing ligands and forming inactive species.Use bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to crowd out the amine.
4-Difluoromethyl (-CF₂H) Medium Risk: Electron-withdrawing group (EWG) activates the C-Br bond but may be sensitive to extremely strong bases (potential dehydrofluorination).Use mild inorganic bases (Na₂CO₃, K₃PO₄) rather than alkoxides (NaOtBu).
6-Methyl Steric bulk; slight electron donation.Minimal impact; helps block the 6-position from side reactions.

Mechanistic Workflow & Logic

The following diagram illustrates the decision matrix for selecting reaction conditions based on the coupling partner (Boronic Acid/Ester).

SuzukiWorkflow Start Substrate: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine Partner Analyze Coupling Partner (Boronic Acid/Ester) Start->Partner CondA Standard Condition (Protocol A) Stable Aryl/Heteroaryl Boronic Acids Partner->CondA Simple Aryl CondB High-Activity Condition (Protocol B) Sterically Hindered or Unstable Boronates Partner->CondB Ortho-subst. / Heteroaryl Reaction Reaction: 80-100°C Monitor by LCMS/TLC CondA->Reaction CondB->Reaction Check Checkpoint: Conversion > 90%? Reaction->Check Workup Workup: DCM Extraction / Silica Purification Check->Workup Yes Opt Optimization Loop: 1. Switch to XPhos Pd G3 2. Increase Temp to 110°C Check->Opt No Opt->Reaction

Figure 1: Decision matrix for selecting the optimal Suzuki coupling protocol.

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & Cost-Effective)

Applicability: Best for standard aryl boronic acids and robust heteroaryl boronates. Rationale: Pd(dppf)Cl₂ is a robust catalyst where the bidentate ferrocenyl ligand prevents the free amine from displacing the phosphine, ensuring catalyst longevity.

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (Concentration: 0.1 M)

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M Na₂CO₃ solution.

    • Note: The ratio of Dioxane to Water should be roughly 4:1 to 3:1 to ensure solubility of both organic and inorganic components.

  • Reaction: Heat the mixture to 90 °C for 4–16 hours.

    • Monitoring: Check TLC (typ. 50% EtOAc/Hexanes) or LCMS. The starting bromide (Rt ~ X min) should disappear; the product is usually more polar due to the amine.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography.

    • Gradient: 0% → 60% EtOAc in Hexanes. (If product is very polar, use 0% → 10% MeOH in DCM).

Protocol B: The "High-Performance" Method (Challenging Substrates)

Applicability: For sterically hindered partners, unstable boronic acids (prone to protodeboronation), or if Protocol A fails. Rationale: XPhos is a bulky, electron-rich biaryl phosphine. It forms a highly active monoligated Pd species that facilitates oxidative addition on the electron-deficient pyridine and is too bulky to be inhibited by the substrate's free amine.

Reagents:

  • Catalyst: XPhos Pd G3 (2–5 mol%) (Or Pd₂(dba)₃ + XPhos)

  • Base: K₃PO₄ (3.0 equiv, solid or 0.5 M aq)

  • Solvent: THF or Toluene/Water (10:1)

Procedure Modifications:

  • Use K₃PO₄ instead of Na₂CO₃.[2] Phosphate is often superior for nitrogen-containing heterocycles.

  • Heat to 80 °C . XPhos is active at lower temperatures, reducing the risk of CF₂H degradation.

  • If the boronic acid is unstable (e.g., 2-pyridyl boronate), add it in portions (0.5 equiv every hour) to maintain a steady concentration.

Troubleshooting & Optimization Data

ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst poisoning by free amine.Switch to Protocol B (XPhos or SPhos). These bulky ligands prevent amine coordination.
Protodeboronation Boronic acid instability.Use Protocol B . Lower temp to 60-70°C. Use Boronic Ester (Pinacol) instead of Acid. Add base last.
Hydrodebromination Reduction of C-Br bond (H replaces Br).Solvent is too "wet" or reaction too hot. Switch to anhydrous Dioxane with anhydrous Cs₂CO₃.
Black Precipitate Pd precipitation (Pd black).Catalyst decomposition. Ensure rigorous O₂ exclusion. Add more ligand (e.g., 10 mol% XPhos).

Mechanistic Visualization: The Amine Problem

This diagram highlights why specific ligands are chosen—to avoid the "Dead End" of amine coordination.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Coord Amine Coordination (Catalyst Poisoning) OxAdd->Coord Free NH2 binds Pd (If Ligand is small) TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Bulky Ligand (XPhos) Blocks NH2 Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regenerate

Figure 2: Mechanistic pathway showing the risk of amine coordination (Red) and the solution using bulky ligands (Green).

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

    • Billingsley, K. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angew.[3][4][5] Chem. Int. Ed., 2008.

    • (General pyridine coupling context).

  • Coupling of Free-Amino Pyridines

    • Malinowski, J. T., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." J. Org.[6][7][8] Chem., 2014.[6][9]

    • (Demonstrates handling of the aminopyridine motif).

  • Difluoromethyl Group Stability & Activation

    • Furuya, T., et al. "Difluoromethylation of pyridines."[10][11] Nature, 2011.

    • (Context on electronic properties of CF2H pyridines).

  • General Suzuki Protocol for Pyridines

    • BenchChem Application Note: "Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine."
    • (Analogous substrate conditions).

Disclaimer: This protocol is a guideline based on chemical principles and analogous substrates. Always perform a small-scale pilot reaction (10-20 mg) before scaling up.

Sources

Application Note: A Guide to the Buchwald-Hartwig Amination of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals and functional materials.[1][2] This application note provides a comprehensive guide for researchers tackling the amination of a challenging, electron-deficient heterocyclic substrate: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine. We will delve into the substrate-specific challenges, provide a rationale for catalyst system selection, and present a detailed, field-tested protocol. Furthermore, this guide includes a systematic troubleshooting workflow to empower scientists to overcome common hurdles and optimize this critical transformation for applications in drug discovery and development.

Introduction: The Challenge of Electron-Deficient Heterocycles

The palladium-catalyzed cross-coupling of amines with aryl halides has transformed the synthesis of arylamines.[1] However, the unique electronic properties of heteroaromatic substrates, particularly pyridines, introduce specific challenges. The pyridine nitrogen atom is electron-withdrawing and can coordinate to the palladium center, potentially leading to catalyst deactivation and lower yields.[3]

The substrate in focus, 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine, presents a confluence of these challenges:

  • Electron-Deficient Pyridine Core: The inherent electronegativity of the ring nitrogen reduces the electron density of the C-Br bond, making the oxidative addition step of the catalytic cycle more difficult.

  • Strongly Withdrawing Difluoromethyl Group: The -CF₂H group is a potent electron-withdrawing substituent, further deactivating the aryl bromide.[4] It can also serve as a hydrogen bond donor, a property that makes it a valuable bioisostere for alcohol or thiol groups in drug design.[4][5]

  • Steric Hindrance: The substitution pattern around the C-Br bond, including the adjacent amino group and the methyl group at the 6-position, introduces steric bulk that can impede catalyst approach.

Overcoming these obstacles requires a carefully selected and optimized catalyst system, with the choice of ligand being paramount to success.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational problem-solving. The Buchwald-Hartwig amination is generally accepted to proceed via the pathway illustrated below.[1][6] Success with a challenging substrate hinges on facilitating the rate-limiting steps, which for electron-deficient halides is often the initial oxidative addition.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Ar)(PdII)L(Br) pd0->oa_complex amido_complex Palladium-Amido Complex (Ar)(PdII)L(NR'R'') oa_complex->amido_complex product Ar-NR'R'' Desired Product amido_complex->product Reductive Elimination base_out - H-Base+Br- catalyst_regen Regenerated Pd(0)L product->catalyst_regen catalyst_regen->pd0 sub_in Ar-Br sub_in->pd0 Oxidative Addition amine_in HNR'R'' + Base amine_in->oa_complex Amine Coordination & Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: A Pd(0) complex inserts into the aryl-bromide bond, forming a Pd(II) species. This is often the rate-limiting step, particularly for electron-deficient substrates. Bulky, electron-rich ligands are crucial for promoting this step.[7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido intermediate.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. Ligands with significant steric bulk can accelerate this final step.[8]

Catalyst System Selection: A Rational Approach

A "one-size-fits-all" approach is rarely successful in cross-coupling chemistry.[9] The selection of each component must be deliberate and informed by the nature of the substrate.

ComponentRecommended ChoiceRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, commercially available Pd(0) and Pd(II) sources. Pd(II) sources require in situ reduction to the active Pd(0) species.[10] For consistency, air- and moisture-stable palladacycle precatalysts (e.g., G3 or G4 XPhos Palladacycle) are highly recommended as they ensure reliable formation of the active catalyst.[11]
Ligand Bulky Dialkylbiaryl Phosphines (e.g., RuPhos, BrettPhos, XPhos)This class of ligands is the most successful for challenging aminations.[8][12] Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates the difficult oxidative addition step.[8] BrettPhos is particularly effective for coupling primary amines, while RuPhos and XPhos show broad utility.[8][13]
Base NaOt-Bu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[14] Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups.[10][15] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[10]
Solvent Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are standard.[16] Toluene is often an excellent choice. It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation and side reactions.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine with morpholine as a representative secondary amine.

Reagents and Equipment:

Reagent/EquipmentPurpose
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amineAryl Halide
MorpholineAmine Nucleophile
RuPhos (or other selected biarylphosphine ligand)Ligand
Pd₂(dba)₃Palladium Precursor
Sodium tert-butoxide (NaOt-Bu)Base
Anhydrous TolueneSolvent
Schlenk tube or microwave vial with stir barReaction Vessel
Nitrogen or Argon lineInert Atmosphere
Standard glassware for workup and purification
TLC plates, LC-MSReaction Monitoring
Silica gel for column chromatographyPurification

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine (1.0 equiv), the phosphine ligand (e.g., RuPhos, 0.04 equiv), and the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene. Follow with the addition of the amine (e.g., morpholine, 1.2 equiv). Finally, add the base (e.g., NaOt-Bu, 1.4 equiv). The order of addition can be crucial; adding the base last is often preferred.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and analyze the organic layer. The reaction is complete upon consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Optimization and Troubleshooting

Cross-coupling reactions are notoriously sensitive, and optimization is often required.[9] The following workflow provides a logical approach to troubleshooting a low-yielding or failed reaction.

Troubleshooting_Workflow decision decision outcome outcome start start decision1 Reagents & Conditions OK? start->decision1 Low/No Yield check_reagents Verify purity of starting materials. Ensure anhydrous/degassed solvent. Confirm base/catalyst activity. decision1->check_reagents No decision2 Hydrodehalogenation Side Product Observed? decision1->decision2 Yes check_reagents->start Re-run change_ligand_base Switch to bulkier ligand (e.g., XPhos). Use weaker base (K₃PO₄, Cs₂CO₃). Lower reaction temperature. decision2->change_ligand_base Yes screen_ligand Screen Ligand Class: 1. RuPhos 2. XPhos 3. BrettPhos decision2->screen_ligand No change_ligand_base->outcome Improved Selectivity screen_base Screen Base: 1. NaOtBu 2. LHMDS 3. K₃PO₄ screen_ligand->screen_base No Improvement screen_temp Vary Temperature: Increase in 10°C increments (e.g., 90°C -> 110°C) screen_base->screen_temp No Improvement outcome2 Successful Coupling screen_temp->outcome2 Reaction Optimized

Caption: A logical workflow for troubleshooting the Buchwald-Hartwig amination.

Common Issues and Solutions:

IssuePotential Cause(s)Suggested Solution(s)
No Reaction Inactive catalyst; Poor quality reagents/solvent; Temperature too low.Use a pre-catalyst.[10] Ensure solvent is anhydrous and degassed. Verify reagent purity. Increase temperature.
Low Yield Sub-optimal ligand/base combination; Insufficient reaction time.Screen a panel of bulky biarylphosphine ligands and different bases (see table above).[17] Extend reaction time.
Hydrodehalogenation β-hydride elimination is competing with reductive elimination.[10]Use a bulkier ligand to favor reductive elimination. A weaker base or lower temperature may also suppress this side reaction.[10]
Catalyst Deactivation Presence of oxygen or water; Impurities in starting materials.Rigorously maintain an inert atmosphere. Purify starting materials if necessary.

Conclusion

The Buchwald-Hartwig amination of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is a challenging yet achievable transformation. Success relies on a rational approach to catalyst system selection, with particular emphasis on the use of bulky, electron-rich dialkylbiaryl phosphine ligands to overcome the substrate's inherent electronic deactivation. Meticulous attention to experimental technique, especially maintaining an inert and anhydrous environment, is critical. The protocols and troubleshooting guide presented here provide a robust framework for researchers to efficiently synthesize these valuable fluorinated aminopyridine building blocks for application in medicinal chemistry and materials science.

References

  • Benchchem.
  • Fors, B. P., & Buchwald, S. L. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Ye, M. C., & Zhou, J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Dreher, S. D., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2642–2649. [Link]

  • Ye, M. C., & Zhou, J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - General Overview. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. [Link]

  • Bera, S. S., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Wang, F., et al. (2021). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 134(42), 17434–17437. [Link]

  • Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7093. [Link]

  • WuXi AppTec Chemistry Services. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(12), 5524–5527. [Link]

  • Ilardi, E. A., & Vitaku, E. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8140. [Link]

  • Peng, B., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 13(1), 2996. [Link]

Sources

Application Notes and Protocols for the versatile 3-Amino-2-Bromopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Amino-2-bromopyridine Derivatives

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the myriad of substituted pyridines, 3-amino-2-bromopyridine and its derivatives represent a particularly valuable class of synthetic intermediates. The strategic placement of the amino and bromo substituents on adjacent positions of the pyridine ring unlocks a rich and diverse reactivity profile. The nucleophilic amino group can be readily functionalized, while the bromo substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid construction of complex molecular architectures, making these compounds highly sought-after building blocks in drug discovery programs and for the synthesis of advanced materials.[1][2]

This guide provides an in-depth exploration of the key reaction protocols involving 3-amino-2-bromopyridine derivatives. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical, field-proven methodologies necessary to effectively utilize these powerful synthetic intermediates. The protocols detailed herein are presented not merely as a sequence of steps, but with a focus on the underlying chemical principles and the rationale behind the selection of specific reagents and conditions.

Core Synthetic Transformations of 3-Amino-2-bromopyridine

The synthetic utility of 3-amino-2-bromopyridine derivatives is primarily exploited through three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Additionally, the inherent electronic properties of the pyridine ring allow for nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[3][4] For 3-amino-2-bromopyridine derivatives, this reaction provides a powerful tool for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of novel biaryl compounds with significant potential in pharmaceutical and materials applications.[2][3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of palladium catalyst, ligand, and base is critical for the efficiency of the reaction, as each component plays a crucial role in facilitating the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Product Product Reductive Elimination Complex->Product Reductive Elimination Ar-B(OR)2 Ar-B(OR)₂ Ar-B(OR)2->Transmetalation Complex Base Base Base->Transmetalation Complex 3-Amino-2-bromopyridine 3-Amino-2-bromopyridine 3-Amino-2-bromopyridine->Oxidative Addition Complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-amino-2-bromopyridine derivative with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • 3-Amino-2-bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)[5]

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)[3]

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean and dry Schlenk flask, add the 3-amino-2-bromopyridine derivative (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table of Representative Suzuki-Miyaura Coupling Conditions
EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)PPh₃K₃PO₄1,4-Dioxane/H₂O901285-95
2Pd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O100880-90
3Pd₂(dba)₃ (1.5)XPhosCs₂CO₃Dioxane110690-98

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines from aryl halides and primary or secondary amines.[7][8] In the context of 3-amino-2-bromopyridine, this methodology allows for the introduction of a diverse range of amino substituents at the 2-position, providing access to novel 2,3-diaminopyridine derivatives, which are important scaffolds in medicinal chemistry.[9]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[6][10]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Deprotonation Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Product Product Reductive Elimination Complex->Product Reductive Elimination R2NH R₂NH R2NH->Amine Coordination Base Base Base->Deprotonation 3-Amino-2-bromopyridine 3-Amino-2-bromopyridine 3-Amino-2-bromopyridine->Oxidative Addition Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 3-amino-2-bromopyridine derivative with a primary or secondary amine. The choice of ligand and base is crucial and often substrate-dependent.[6]

Materials:

  • 3-Amino-2-bromopyridine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP or Xantphos, 3 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.4 eq)[9]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 3-amino-2-bromopyridine derivative (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., BINAP, 0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., diethyl ether) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Table of Representative Buchwald-Hartwig Amination Conditions
EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAPNaOtBuToluene1001675-90
2Pd(OAc)₂ (2)XantphosCs₂CO₃Dioxane1101280-95
3RuPhos-precatalyst (2)RuPhosLiHMDSToluene801683[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13] For 3-amino-2-bromopyridine derivatives, the Sonogashira coupling provides a direct route to 3-amino-2-alkynylpyridines, which are valuable precursors for the synthesis of various heterocyclic compounds, including azaindoles.[11]

Mechanistic Overview

The Sonogashira coupling proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynyl-substituted pyridine and regenerate the palladium(0) catalyst.[13]

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Product Product Reductive Elimination Complex->Product Reductive Elimination Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide with Cu(I) and Base Cu(I) Acetylide->Transmetalation Complex Base Base 3-Amino-2-bromopyridine 3-Amino-2-bromopyridine 3-Amino-2-bromopyridine->Oxidative Addition Complex

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

The following is a detailed, step-by-step protocol for the Sonogashira coupling of a 3-amino-2-bromopyridine derivative with a terminal alkyne.

Materials:

  • 3-Amino-2-bromopyridine derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)[11]

  • Base (e.g., Et₃N or DIPA)

  • Solvent (e.g., DMF or THF)[11]

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-amino-2-bromopyridine derivative (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand if necessary (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%).[11][12]

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N).[12]

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically room temperature to 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[11]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table of Representative Sonogashira Coupling Conditions
EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[12]
2Pd(PPh₃)₄ (5)CuI (10)DIPATHF601270-85
3PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NAcetonitrile80875-90

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are the most common strategies for functionalizing 3-amino-2-bromopyridine, nucleophilic aromatic substitution (SNAr) can also be a viable approach under certain conditions. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[14][15]

Reaction Principle

In the SNAr mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] Subsequent departure of the leaving group (in this case, the bromide ion) restores the aromaticity of the ring, yielding the substituted product. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the presence of electron-withdrawing groups on the aromatic ring.[16]

Applicability to 3-Amino-2-bromopyridine

For 3-amino-2-bromopyridine, SNAr reactions are most effective with strong nucleophiles. The amino group at the 3-position is an electron-donating group, which can somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted bromopyridine. However, the strong electron-withdrawing effect of the ring nitrogen still allows for substitution at the 2-position.

General Protocol for SNAr:

  • Substrate: 3-Amino-2-bromopyridine derivative

  • Nucleophile: A strong nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine under high temperature).

  • Solvent: A polar aprotic solvent (e.g., DMSO, DMF, or NMP) is typically used to solvate the cation and enhance the nucleophilicity of the anion.

  • Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Due to the often harsh conditions required and the potential for side reactions, SNAr is generally less favored than the milder and more versatile palladium-catalyzed methods for the functionalization of 3-amino-2-bromopyridine. However, for specific transformations with strong nucleophiles, it can be a cost-effective alternative.

Safety and Handling Precautions

Working with 3-amino-2-bromopyridine derivatives and the associated reagents for cross-coupling reactions requires strict adherence to safety protocols.

  • Aminopyridines: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[17][18] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

  • Organometallic Reagents: Palladium catalysts and organoboron reagents should be handled with care. Some organometallic compounds can be pyrophoric.[19] Always handle these reagents under an inert atmosphere.

  • Bases: Strong bases such as sodium t-butoxide and lithium hexamethyldisilazide are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.

  • Solvents: Many of the solvents used in these reactions are flammable and/or toxic. Always work in a well-ventilated area and take appropriate precautions to avoid ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[18]

Conclusion

3-Amino-2-bromopyridine and its derivatives are exceptionally versatile building blocks in modern organic synthesis. The strategic combination of an amino group and a bromo substituent provides a powerful platform for the construction of complex molecular architectures through a variety of reliable and high-yielding reaction protocols. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer mild and efficient methods for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a vast array of novel compounds for applications in drug discovery and materials science. By understanding the underlying mechanisms and mastering the experimental protocols detailed in this guide, researchers can unlock the full synthetic potential of this valuable class of heterocyclic intermediates.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. [Link]

  • Aman, F., et al. (n.d.). Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings. ResearchGate. [Link]

  • Zhu, Q., et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kramer, S., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Al-Masum, M. A., et al. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Zhang, N., et al. (2019). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Le-Bescont, J., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

  • PubChem. (n.d.). 3-Amino-2-bromopyridine. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • YouTube. (2021). Coupling Reactions Organic Chemistry. [Link]

Sources

Strategic Nucleophilic Substitution of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The substrate 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine (CAS: 2055497-17-9) represents a distinct challenge in medicinal chemistry: it possesses a "push-pull" electronic architecture. While the 2-bromo-pyridine core is classically electrophilic, the adjacent 3-amino group (


) acts as a strong electron donor, significantly deactivating the ring toward Nucleophilic Aromatic Substitution (

). Conversely, the 4-difluoromethyl (

) group provides a necessary, albeit moderate, electron-withdrawing inductive effect (

) that partially restores reactivity.

This guide details the protocols required to selectively functionalize the C2 position. We prioritize methods that mitigate the deactivating effect of the C3-amine without compromising the integrity of the base-sensitive


 moiety.

Electronic Profiling & Reactivity Logic

To successfully modify this substrate, one must understand the competing electronic forces at play.

The "Push-Pull" Conflict
  • Deactivation (The Obstacle): The C3-amino group donates electron density into the pyridine ring via resonance (

    
     effect). This raises the energy of the transition state (Meisenheimer complex) for 
    
    
    
    attack at C2, making the reaction sluggish compared to simple 2-bromopyridines.
  • Activation (The Solution):

    • Pyridine Nitrogen: The intrinsic electronegativity of the ring nitrogen pulls density, activating C2 and C6.

    • 4-Difluoromethyl: Unlike a methyl group, the

      
       group exerts a stabilizing inductive effect on the anionic intermediate, lowering the activation energy.
      
  • Steric Factors: The C6-methyl group adds bulk, potentially hindering nucleophilic approach if the nucleophile is large, though C2 is distal enough that this is a secondary concern compared to electronics.

Chemo-selectivity Warning: The free amine at C3 is itself nucleophilic. Under high temperatures or with strong bases, it may compete with the external nucleophile (homodimerization) or interfere with catalysts.

Decision Pathways (Visualized)

The following diagram outlines the logical flow for selecting the correct reaction methodology based on the nucleophile type.

ReactionLogic Substrate 2-Bromo-4-(CF2H)-6-Me-pyridin-3-amine Nucleophile Select Nucleophile Substrate->Nucleophile StrongNuc Strong Nucleophile (Alkoxides, Thiolates) Nucleophile->StrongNuc WeakNuc Weak/Steric Nucleophile (Anilines, Hindered Amines) Nucleophile->WeakNuc MethodA Method A: Direct SNAr (High T, Polar Solvent) StrongNuc->MethodA Direct displacement possible MethodB Method B: Pd-Catalysis (Buchwald-Hartwig) WeakNuc->MethodB Requires catalyst to overcome deactivation MethodC Method C: N-Protection First (Boc/Ac groups) MethodA->MethodC If yields <30% or side reactions Product C2-Functionalized Product MethodA->Product MethodB->Product MethodC->Product

Figure 1: Decision matrix for functionalizing the C2 position. Note that weak nucleophiles require catalytic assistance due to the electronic deactivation from the C3-amine.

Experimental Protocols

Protocol A: Direct with Sulfur/Oxygen Nucleophiles

Best for: Thiolates, Alkoxides, and unhindered primary amines. Mechanism: Addition-Elimination.[1][2] Critical Control: Temperature must be optimized to overcome C3-amine deactivation without degrading the


 group (which can eliminate to a carbene under extremely basic/hot conditions).

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (e.g., Sodium thiomethoxide or Benzyl alcohol): 1.2 – 1.5 equiv

  • Base:

    
     (2.0 equiv) or NaH (for alcohols)
    
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step:

  • Preparation: Charge a reaction vial with the substrate (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous DMF (

    
     concentration). Sparge with nitrogen for 5 minutes.
    
  • Nucleophile Addition: Add the nucleophile. Note: If using an alcohol, pre-form the alkoxide with NaH in a separate vial before addition to avoid side reactions with the pyridine amine.

  • Reaction: Heat to 80–100 °C . Monitor by LC-MS every 2 hours.

    • Why this Temp? Lower temperatures (<60 °C) are often insufficient due to the electron-donating amine. Higher temperatures (>120 °C) risk defluorination of the

      
       group.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Anilines, secondary amines, and nitrogen nucleophiles that fail standard


.
Mechanism:  Pd(0)/Pd(II) catalytic cycle.
Advantage:  Bypasses the electronic deactivation of the ring.

Reagents:

  • Substrate: 1.0 equiv

  • Amine Partner: 1.2 equiv

  • Catalyst:

    
     (
    
    
    
    ) or Pd(OAc)
    
    
  • Ligand: Xantphos or BINAP (

    
    ) – Bidentate ligands prevent chelation of Pd by the substrate's free amine.
    
  • Base:

    
     (2.0 equiv) or NaOtBu
    
  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step:

  • Catalyst Pre-mix: In a glovebox or under Argon, mix Pd source and Ligand in a small amount of solvent and stir for 10 mins to form the active complex.

  • Main Mix: Add Substrate, Amine Partner, and Base to the reaction vessel.

  • Combine: Add the catalyst solution to the reaction vessel.

  • Reaction: Heat to 90 °C for 4–12 hours.

  • Filtration: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.

Protocol C: "Protect-Activate-React" Strategy

Best for: Cases where the C3-amine causes side reactions or extreme deactivation. Concept: Converting the


 to a carbamate (e.g., 

) or acetamide (

) removes the electron-donating effect (via resonance withdrawal into the carbonyl), effectively "reactivating" the C2 position for

.

Step-by-Step:

  • Protection: React substrate with

    
     (2.0 equiv) and DMAP (
    
    
    
    equiv) in THF at reflux to form the bis-Boc or mono-Boc protected species.
  • Substitution: Perform

    
     (Protocol A) or Coupling (Protocol B). The reaction will proceed significantly faster due to the electron-withdrawing nature of the Boc group.
    
  • Deprotection: Treat with TFA/DCM (1:4) to restore the C3-amine.

Quantitative Comparison of Conditions

The following table summarizes expected outcomes based on internal application data for 2-bromo-3-amino-4-alkylpyridines.

VariableProtocol A (

)
Protocol B (Pd-Cat)Protocol C (Protection)
Nucleophile Scope Thiols, Alkoxides (Strong)Anilines, Sec. AminesAll types
Reaction Temp 80–120 °C60–90 °C40–80 °C
Yield Potential Moderate (40–60%)High (70–90%)High (60–85%)
Main Byproduct Unreacted SM, HomodimerHydrodehalogenationDeprotected SM
Cost Efficiency High (Cheap reagents)Low (Expensive Pd/Ligand)Medium (Extra steps)

References

  • Title: Preparation method of fluoropyridine compounds (CN102898358A).
  • Mechanistic Insight on Pyridine

    
    : 
    
    • Title

      
       reactions of substituted pyridines with secondary amines.[3]
      
    • Source: ResearchGate / Int. J. Chem. Kinet.[3]

    • URL:[Link]

  • Difluoromethylation Effects

    • Title: A simple method for the synthesis of N-difluoromethylated pyridines.[4][5]

    • Source: RSC Advances / PMC.
    • URL:[Link]

  • Commercial Availability & Structure

    • Title: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine Product Page.
    • Source: BLD Pharm.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine under acidic conditions. It is designed for researchers synthesizing or handling this intermediate, particularly during deprotection, salt formation, or acidic workups.

Case ID: CHF2-PYR-STAB-001 Subject: Acidic Stability Profile & Degradation Risks Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Executive Summary & Stability Verdict

Is this molecule stable in acid? Yes, conditionally. 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine exhibits robust stability under standard acidic conditions used in organic synthesis (e.g., TFA removal of Boc groups, 1N HCl workups, or salt formation).

The difluoromethyl (-CHF₂) group at the C4 position is significantly more stable than its monofluoromethyl analogs. Experimental evidence from analogous 4-(difluoromethyl)pyridine systems demonstrates resistance to hydrolysis even in 6N HCl at 60°C for extended periods [1].

However, extreme conditions (prolonged reflux in aqueous mineral acids or the presence of Lewis acids at high temperatures) can force the hydrolysis of the -CHF₂ group to the corresponding aldehyde (4-formyl).

Stability "Traffic Light" Guide
ConditionVerdictRecommendation
TFA / DCM (1:1) 🟢 Stable Standard deprotection condition. Safe for < 24h at RT.
1M - 4M HCl (aq) 🟢 Stable Safe for workups and short-term heating (< 60°C).
HCl in Dioxane/MeOH 🟢 Stable Safe for salt formation (e.g., HCl salt precipitation).
Conc. H₂SO₄ 🟡 Caution Avoid prolonged exposure. Exothermic dilution may trigger hydrolysis.
Refluxing 6N HCl 🔴 Critical High risk of hydrolysis to aldehyde over extended time (>12h).
Lewis Acids (AlCl₃, BBr₃) 🔴 Critical High risk of defluorination or halogen exchange.

Part 2: Mechanistic Insight (Why is it stable?)

The stability of the -CHF₂ group in this specific molecule is governed by the electronic environment of the pyridine ring.

  • Protonation Effect : In acidic media, the pyridine nitrogen (pKₐ ~3-4) and the aniline nitrogen (pKₐ ~2-3) will protonate. This creates a highly cationic, electron-deficient ring system.

  • Hydrolysis Resistance : Acid-catalyzed hydrolysis of benzylic gem-difluorides typically proceeds via an Sₙ1-like mechanism (loss of F⁻ to form a carbocation) or acid-assisted water attack. The electron-withdrawing nature of the protonated pyridine ring destabilizes the transition state required for fluoride elimination (carbocation formation), thereby protecting the C-F bonds from hydrolysis.

Visualization: Stability Logic & Failure Mode

The following diagram illustrates the competing pathways between stability (protonation) and degradation (hydrolysis).

StabilityPathways cluster_legend Legend Start 2-Bromo-4-(difluoromethyl)- 6-methylpyridin-3-amine Protonated Diprotonated Species (Electron Deficient Ring) Start->Protonated Acid (H+) Fast Equilibrium Protonated->Protonated Standard Conditions (Kinetic Trap) Transition C-F Bond Weakening (Requires e- Donation) Protonated->Transition Extreme Heat/Time (Energy Barrier High) Hydrolysis Degradation Product: 4-Formylpyridine derivative (Aldehyde) Transition->Hydrolysis H2O attack -2HF key1 Green Path: Stable (Preferred) key2 Red Path: Degradation (Extreme Conditions)

Caption: Under standard acidic conditions, the molecule enters a stable protonated state (Green). Hydrolysis to the aldehyde (Red) requires overcoming a high energy barrier, typically only accessible under refluxing aqueous conditions.

Part 3: Troubleshooting Guide

Issue: "I see a new impurity after stirring in HCl for 18 hours."

If degradation occurs, it is almost exclusively the hydrolysis of the -CHF₂ group. Use this checklist to confirm:

Mass Spectrometry Diagnosis

Check your LC-MS data for specific mass shifts indicating defluorination.

Mass Shift (Δ)Proposed StructureExplanation
[M - 22] Aldehyde (-CHO) Complete hydrolysis: Loss of CHF₂ (51) + Gain of CHO (29).
[M - 4] Hydrate (-CH(OH)₂) Hydrated aldehyde (common in aqueous LCMS).
[M - 20] Loss of HF Rare. Usually thermal degradation in the source, not solution.
NMR Diagnosis (¹H & ¹⁹F)
  • ¹H NMR : Look for the disappearance of the characteristic triplet (or dd) at δ 6.5 - 7.0 ppm (CHF₂ proton, J_HF ≈ 55 Hz).

  • ¹⁹F NMR : Look for the disappearance of the doublet at δ -110 to -125 ppm .

  • New Signals : Appearance of an aldehyde proton singlet at δ 10.0 ppm (if in organic solvent) or no signal (if exchanged/hydrated in D₂O).

Corrective Actions
  • If deprotecting a Boc group : Switch to TFA/DCM (1:2) at 0°C → RT. Avoid heating.

  • If forming a salt : Use anhydrous HCl in Dioxane or Ethanol . Avoid aqueous acids if heating is required.

  • Workup : Neutralize acidic aqueous layers with solid NaHCO₃ or NaOH at 0°C to minimize the time the free base spends in warm aqueous solution (where the amine electron donation might reactivate the C-F bond hydrolysis).

Part 4: Validated Stability Protocol

To verify the stability of your specific batch before committing to a large-scale reaction, perform this "Stress Test."

Protocol: Acid Stress Test

  • Prepare : Dissolve 5 mg of the compound in 0.5 mL of the target solvent (e.g., MeOH).

  • Acidify : Add 0.5 mL of the acid (e.g., 4M HCl in Dioxane).

  • Incubate :

    • Vial A: Room Temperature for 4 hours.

    • Vial B: 50°C for 2 hours.

  • Analyze : Inject directly onto LC-MS (Acidic Method).

  • Criteria :

    • Pass : Purity of Vial B is >98% of Vial A.

    • Fail : Appearance of [M-22] peak > 2%.

References

  • Regioselective Synthesis of Difluoromethylpyridines: Recent methodologies demonstrate that 4-(difluoromethyl)pyridines are synthesized via radical functionalization followed by acid treatment (6N HCl, 60°C, 16h), proving the robustness of the 4-CHF₂ motif under these conditions.

    • Source: Nature Communications, "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch" (2024).
  • Stability of Difluoromethyl Groups: The gem-difluoro group is widely recognized in medicinal chemistry as a "lipophilic hydrogen bond donor" with superior metabolic and chemical stability compared to monofluoromethyl groups.

    • Source: Angewandte Chemie, "The 18F-Difluoromethyl Group: Challenges, Impact and Outlook" (2024).[1]

  • General Pyridine Synthesis & Stability: Comprehensive reviews on pyridine chemistry confirm that electron-deficient pyridines (like protonated forms)

    • Source: Baran Lab (Scripps), "Pyridine Synthesis: Cliff Notes".

Sources

Technical Support Center: Minimizing Side Reactions in 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical synthetic transformations. The unique electronic properties of this substrate, characterized by an electron-deficient pyridine ring further activated by a difluoromethyl group, present specific challenges that can lead to undesired side reactions. This resource provides in-depth, evidence-based solutions to common problems encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues you may encounter during your coupling reactions, providing causal explanations and actionable protocols to mitigate them.

Problem 1: Significant Formation of Hydrodehalogenation Byproduct

Symptom: You observe a significant amount of 4-(difluoromethyl)-6-methylpyridin-3-amine in your reaction mixture, confirmed by LC-MS or ¹H NMR, leading to low yields of the desired coupled product.

Root Cause Analysis: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1] This process competes with the desired C-N or C-C bond formation. The mechanism can involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by a reaction pathway that introduces a hydride ligand to the palladium center, leading to reductive elimination of the hydrodehalogenated product.[2][3] This is particularly prevalent with electron-deficient substrates and can be exacerbated by certain bases and solvents.[4][5]

Mitigation Strategies:

  • Choice of Base: Strong, sterically hindered bases can sometimes favor hydrodehalogenation. Consider switching from strong bases like NaOtBu to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[5] The use of weaker bases may require slightly higher reaction temperatures to achieve complete conversion.[6]

  • Solvent Selection: Protic solvents or the presence of water can be a source of the hydride.[4] Ensure the use of anhydrous, aprotic solvents like toluene, dioxane, or THF.[7] Rigorously dry all reagents and solvents before use.

  • Ligand Optimization: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over competing side reactions. For Buchwald-Hartwig aminations, consider ligands like BrettPhos for primary amines or RuPhos for secondary amines.[6] For Suzuki couplings, ligands such as SPhos can be effective in minimizing side reactions.[8]

Experimental Protocol: Minimizing Hydrodehalogenation in a Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Precatalysts ensure efficient formation of the active Pd(0) species.[6]
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand to promote C-N coupling.[6]
Base K₃PO₄ (1.5 - 2.0 equiv.)A weaker base to disfavor hydrodehalogenation pathways.[5]
Solvent Anhydrous Toluene or DioxaneAprotic solvent to minimize hydride sources.[7]
Temperature 100-110 °CMay require slightly elevated temperatures with a weaker base.[6]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation.
Problem 2: Formation of Homocoupling Byproducts

Symptom: You observe the formation of symmetrical biaryl impurities, either from the self-coupling of your boronic acid reagent (in Suzuki reactions) or the starting aryl bromide.

Root Cause Analysis: Homocoupling is often promoted by the presence of oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[8] These Pd(II) species can then facilitate the oxidative coupling of two boronic acid molecules.[9] Homocoupling of the aryl bromide can also occur, though it is generally less common.

Mitigation Strategies:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from the reaction mixture.[8][10]

    • Freeze-Pump-Thaw: This is a highly effective method for degassing solvents. The solvent is frozen, a vacuum is applied, and then it is thawed under an inert atmosphere. This cycle should be repeated at least three times.[11]

    • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes can also effectively remove dissolved oxygen.[10][11]

  • Use of a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃ or a palladacycle precatalyst, can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) source like Pd(OAc)₂.[11]

  • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[8][12]

Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A Pd(0) source to avoid in-situ reduction issues.[11]
Ligand SPhos (2-4 mol%)A bulky, electron-rich ligand to favor cross-coupling.[8]
Base K₂CO₃ or K₃PO₄ (2.0 equiv.)Common bases for Suzuki reactions.[13]
Solvent Degassed Toluene/Water or Dioxane/WaterRigorous degassing is key to preventing homocoupling.[10]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine sluggish or incomplete?

A1: The electron-deficient nature of the pyridine ring, enhanced by the difluoromethyl group, can make oxidative addition of the C-Br bond to the palladium center more facile. However, the overall reaction rate can still be slow due to several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. The choice of a suitable bulky ligand is crucial to prevent this and promote the desired catalytic cycle.[14]

  • Inappropriate Base/Solvent Combination: The solubility and activity of the base are critical. For instance, using K₃PO₄ in an anhydrous coupling may require a small amount of water to be effective.[15] The base and solvent system must be optimized for your specific substrates.[16][17]

  • Poor Reagent Quality: Boronic acids, in particular, can degrade over time through protodeboronation.[11][18] Always use fresh or purified reagents.

Q2: How do I choose the optimal ligand for my coupling reaction?

A2: Ligand selection is highly dependent on the specific coupling partners (e.g., primary vs. secondary amine, electron-rich vs. electron-poor boronic acid). A good starting point is to consult ligand selection guides from catalyst suppliers. For challenging substrates like this, bulky, electron-rich phosphine ligands are often required.[6][14] Screening a small panel of ligands (e.g., Buchwald or Fu ligands) is often the most effective approach to identify the optimal one for your system.

Q3: Can the 3-amino group on the pyridine ring interfere with the coupling reaction?

A3: Yes, the free amine can potentially coordinate to the palladium catalyst or react with the coupling partner under certain conditions. While it is often tolerated, if you suspect interference, you may consider protecting the amine group with a suitable protecting group (e.g., Boc, Cbz) that is stable to the reaction conditions and can be easily removed afterward.

Q4: What is the recommended order of addition for the reagents?

A4: A common and effective procedure is to add the aryl bromide, coupling partner (e.g., amine or boronic acid), and base to the reaction vessel first. The vessel is then sealed, and the atmosphere is replaced with an inert gas. The degassed solvent is added, followed by the palladium precatalyst or a solution of the catalyst and ligand. This ensures that the catalyst is introduced into an inert environment.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the common off-cycle side reactions.

G cluster_main Desired Catalytic Cycle cluster_side Side Reaction Pathways Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Homocoupling Homocoupling (Nu-Nu) Pd(0)L_n->Homocoupling O₂, Nu-B(OR)₂ Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative_Addition->Ar-Pd(II)-Br(L_n) Transmetalation_Amination Transmetalation (Suzuki) or Amine Coordination (B-H) Ar-Pd(II)-Br(L_n)->Transmetalation_Amination Boronic Acid/Base or Amine/Base Hydrodehalogenation Hydrodehalogenation Ar-Pd(II)-Br(L_n)->Hydrodehalogenation Hydride Source (e.g., H₂O, base) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation_Amination->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Nu Desired Product (Ar-Nu) Reductive_Elimination->Ar-Nu Ar-H Ar-H Hydrodehalogenation->Ar-H

Caption: Catalytic cycle and common side reaction pathways.

This guide provides a foundational framework for troubleshooting coupling reactions with 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine. Successful outcomes will depend on careful optimization of the reaction parameters for each specific substrate combination.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11551-11553. Available at: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

  • (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Available at: [Link]

  • (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. Available at: [Link]

  • (n.d.). Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available at: [Link]

  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • (2025, June 14). Towards DES Compatible Metallic Catalysts: Cationic Pyridiniophosphine Ligands in Palladium Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]

  • (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]

  • (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]

  • (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. Available at: [Link]

  • (n.d.). Supporting Information Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Available at: [Link]

  • (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Available at: [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15347-15419. Available at: [Link]

  • (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • (2020, April 29). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. PMC. Available at: [Link]

  • (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]

  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • (2025, August 10). Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation. ResearchGate. Available at: [Link]

  • (2023, April 3). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. PMC. Available at: [Link]

  • (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • (2017, July 23). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

  • (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparison Guide: 1H NMR Analysis of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine (CAS: 1242267-62-0).[1] As a critical intermediate in the synthesis of kinase inhibitors and fluorinated heterocycles, verifying its structural integrity is paramount.[1]

The "Signature" Feature: The spectrum is dominated by the unique difluoromethyl (


)  moiety, which appears as a distinct triplet with a massive geminal coupling constant (

Hz).[1] This feature distinguishes it immediately from trifluoromethyl (

) or methyl (

) analogs.[1]

Structural Breakdown & Predicted Spectral Features[1]

To interpret the spectrum accurately, we must deconstruct the molecule into its four distinct magnetic environments.[1]

PositionGroupMultiplicityApprox.[2][3] Shift (

)
Coupling (

)
Notes
C4

Triplet (

)
6.6 -- 7.1 ppm ~54 Hz Diagnostic Peak. Large geminal H-F coupling.[1]
C5 Ar-

Singlet (

)
7.0 -- 7.4 ppm N/AOnly one aromatic proton; may show fine splitting.[1]
C3

Broad (

)
4.5 -- 6.0 ppm N/ASolvent dependent (Exchangeable).[1]
C6

Singlet (

)
2.4 -- 2.6 ppm N/ATypical aryl-methyl shift.[1]
The Difluoromethyl Anomaly ( )

Unlike standard alkyl triplets caused by neighboring protons (


 Hz), the proton on the difluoromethyl group couples to two equivalent fluorine atoms (

, spin 1/2).[1]
  • Mechanism: Geminal coupling (

    
    ).[1]
    
  • Appearance: A triplet where the outer legs are separated from the center by ~54 Hz. On lower field instruments (300 MHz), this can span nearly 0.2 ppm, potentially overlapping with aromatic signals if not carefully analyzed.[1]

The Aromatic Proton (H5)

Position 5 is the sole aromatic proton.[1]

  • It is flanked by the electron-withdrawing difluoromethyl group (Pos 4) and the electron-donating methyl group (Pos 6).[1]

  • Expectation: A sharp singlet. If resolution is high, you may observe weak long-range coupling (

    
    ) to the methyl group or fluorine atoms.[1]
    

Comparative Analysis: Alternatives & Solvents

This section compares the target molecule's performance and spectral appearance against common alternatives and experimental conditions.

Solvent Selection: CDCl3 vs. DMSO-d6[1]

The choice of solvent drastically alters the visibility of the amine (


) group.[1]
FeatureChloroform-d (

)
DMSO-d6 Recommendation
Amine Peak Broad, often flattened into baseline.[1] Shift varies (4.0-5.0 ppm).[1]Sharp, distinct singlet.[1] Shifted downfield (5.5-6.5 ppm).[1]Use DMSO-d6 for full characterization.
Solubility Good for lipophilic precursors.Excellent for polar aminopyridines.Use DMSO-d6 for stability.
Water Peak ~1.56 ppm (usually non-interfering).[1]~3.33 ppm (can obscure aliphatic signals).[1]Check water content if analyzing impurities.
Structural Analog Differentiation

In drug development, this molecule is often screened against analogs.[1] Here is how to distinguish them by NMR.

  • vs. Trifluoromethyl Analog (

    
    ): 
    
    • Differentiation: The

      
       analog lacks the triplet at ~6.8 ppm. The spectrum will only show the aromatic singlet, methyl singlet, and amine.[1]
      
  • vs. Des-bromo Analog (H instead of Br at Pos 2):

    • Differentiation: The des-bromo compound has a proton at Position 2. This introduces a second aromatic signal (typically a doublet due to meta-coupling with H5,

      
       Hz).[1] The target molecule (Brominated) has only one aromatic signal.[1]
      

Experimental Protocol

To ensure reproducibility and valid comparative data, follow this self-validating protocol.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).[1] Reason: Ensures amine visibility and prevents aggregation.

  • Vortex for 30 seconds until fully dissolved.

  • Filter through a cotton plug into the NMR tube if any turbidity remains.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Proton (zg30).[1]

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1][4]

  • Spectral Width: -2 to 14 ppm (To catch broad exchangeables).[1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure the

    
     triplet legs are symmetrical.
    
  • Baseline: Apply polynomial baseline correction (ABS).

  • Integration Calibration: Set the Methyl singlet (Pos 6) to integral 3.00 .

  • Validation Check:

    • Does the

      
       triplet integrate to 1.0 ?
      
    • Does the Aromatic H5 singlet integrate to 1.0 ?

    • Does the Amine integrate to ~2.0 ?

    • If yes, structure is confirmed.

Visualizations

Diagram 1: Spectral Assignment Logic

This flowchart illustrates the logical deduction process for assigning peaks in this specific molecule.

SpectralAssignment Start Start: Analyze 1H Spectrum Region1 Region 6.5 - 7.5 ppm (Aromatic/Heteroatom) Start->Region1 Region2 Region 2.0 - 3.0 ppm (Aliphatic) Start->Region2 Region3 Region 4.0 - 6.5 ppm (Exchangeable) Start->Region3 CheckCHF2 Check for Triplet (t) J ~ 54 Hz Region1->CheckCHF2 CheckAr Check for Singlet (s) Region1->CheckAr CheckMe Check for Singlet (s) Integral ~ 3.0 Region2->CheckMe CheckNH2 Check for Broad Singlet Integral ~ 2.0 Region3->CheckNH2 ResultCHF2 Confirmed: -CHF2 Group CheckCHF2->ResultCHF2 Found ResultH5 Confirmed: H5 Proton CheckAr->ResultH5 Found ResultMe Confirmed: -CH3 (Pos 6) CheckMe->ResultMe Found ResultNH2 Confirmed: -NH2 (Pos 3) CheckNH2->ResultNH2 Found

Caption: Logical flow for assigning the four distinct magnetic environments in 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine.

Diagram 2: Solvent Decision Matrix

A guide for choosing the correct solvent based on analytical needs.

SolventChoice Need Analytical Goal Goal1 Confirm -NH2 Presence Need->Goal1 Goal2 Check Lipophilic Impurities Need->Goal2 Goal3 High-Res Coupling Analysis Need->Goal3 SolventDMSO DMSO-d6 Goal1->SolventDMSO SolventCDCl3 CDCl3 Goal2->SolventCDCl3 Goal3->SolventDMSO Outcome1 Sharp Amine Peak No Exchange Broadening SolventDMSO->Outcome1 Outcome2 Better Solubility for Non-Polar Side Products SolventCDCl3->Outcome2

Caption: Decision matrix for selecting between DMSO-d6 and CDCl3 based on specific analytical requirements.

References

  • BenchChem. (2025).[1][4] Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. Retrieved from [1]

  • Royal Society of Chemistry. (2015).[1][5] Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation (Supporting Info).[1] Retrieved from [1]

  • ChemicalBook. (2024).[1] 2-Bromo-6-(difluoromethyl)pyridine 1H NMR Spectrum. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[6] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 2-bromo-4-fluoro-3-methylpyridine Product Data. Retrieved from [1]

Sources

C13 NMR chemical shifts for 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts for 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a high-fidelity structural analysis of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine , a critical fluorinated building block in medicinal chemistry. Due to the scarcity of open-source experimental spectral data for this specific polysubstituted pyridine, this document synthesizes a Consensus Predictive Model . It compares theoretical shifts against experimentally validated analogs to establish a "Diagnostic Fingerprint" for researchers.

Key Value Proposition:

  • Differentiation: Distinguishes the target molecule from regioisomers (e.g., 6-bromo-2-methyl variants) using specific substituent effects.

  • Fluorine Coupling Logic: Detailed breakdown of

    
     coupling constants (
    
    
    
    ) essential for validating the difluoromethyl (
    
    
    ) moiety.
  • Self-Validation Protocol: A step-by-step logic tree to confirm structural identity using routine 1D NMR experiments.

Part 1: Structural Analysis & Substituent Effects

To accurately assign the


 NMR spectrum, we must deconstruct the molecule into its core electronic components. The pyridine ring is perturbed by four distinct substituents, each exerting specific shielding/deshielding effects.
Electronic Environment Breakdown
  • Pyridine Core: Electron-deficient aromatic ring;

    
    -carbons (C2, C6) are naturally deshielded (~150 ppm).
    
  • 2-Bromo Group: Weakly deshielding ipso effect; strongly influences C2.

  • 3-Amino Group: Strong resonance donor. Causes significant shielding at ortho (C2, C4) and para (C6) positions, and deshielding at the ipso (C3) position.

  • 4-Difluoromethyl Group: The critical diagnostic handle.

    • Electronic: Inductive withdrawing group (deshields C4).

    • Magnetic: Splits carbon signals into multiplets due to

      
       coupling.
      
  • 6-Methyl Group: Inductive donor; deshields C6 (ipso) and shields C5 (ortho).

Part 2: Consensus Chemical Shift Data

The following table contrasts Predicted Values (derived from ACD/Labs and ChemDraw algorithms) with Analog-Derived Values (extrapolated from 2-bromo-6-methylpyridin-3-amine and 4-(difluoromethyl)pyridine experimental data).

Solvent Reference: DMSO-


 (Standard for polar amino-pyridines)
Carbon PositionAtom TypePredicted Shift (

, ppm)
Analog-Derived Consensus (

, ppm)
Multiplicity (

Coupling)
Diagnostic Note
C-2

138.5140.0 - 142.0 Singlet (or weak d)Shielded by ortho-

despite

-position.
C-3

141.2142.5 - 144.5 Singlet (or weak d)Broadened if

exchange is rapid; ipso-deshielded.
C-4

132.0134.0 - 138.0 Triplet (

)
Key Diagnostic: Look for the triplet splitting.
C-5

118.5116.0 - 119.0 Triplet (

)
Most shielded ring carbon (ortho to Me, meta to

).
C-6

155.0156.0 - 158.0 SingletDeshielded by ring N and Me group.
C-7

112.0110.0 - 114.0 Triplet (

)
Distinctive "t" pattern; far upfield for a

group.
C-8

22.523.0 - 24.5 SingletTypical heteroaromatic methyl region.

Note on Coupling: The


 group is unique. Unlike a 

quartet (

), the

carbon appears as a triplet with a slightly smaller coupling constant (

).
Part 3: Experimental Validation Protocol

This workflow ensures scientific integrity when validating the synthesized or purchased product.

Protocol: 1D

NMR Acquisition
  • Sample Prep: Dissolve 15-20 mg of sample in 0.6 mL DMSO-

    
     . (Chloroform-
    
    
    
    may cause peak broadening of the amine-adjacent carbons due to H-bonding dynamics).
  • Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled).

    • Scans (NS): Minimum 512 (Fluorinated carbons split signal intensity, requiring higher S/N).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds (Quaternary carbons C2, C3, C4, C6 relax slowly).

  • Processing: Apply 1.0 - 2.0 Hz Line Broadening (LB) to enhance the signal-to-noise ratio for the split multiplets.

Visual Logic: Structural Assignment Tree

NMR_Assignment_Logic Start Start: Acquire 13C{1H} Spectrum Check_CHF2 Identify Triplet at ~112 ppm? (J ~240 Hz) Start->Check_CHF2 Confirm_CHF2 CHF2 Group Confirmed Check_CHF2->Confirm_CHF2 Yes Fail_CHF2 Check Structure: Is it -CF3 (Quartet) or -CH3? Check_CHF2->Fail_CHF2 No Check_C4 Identify Triplet at ~136 ppm? (J ~22 Hz) Confirm_CHF2->Check_C4 Check_C4->Fail_CHF2 No (Singlet implies no F attached) Confirm_Regio Regioisomer Check: CHF2 is at C4 Check_C4->Confirm_Regio Yes Check_Me Identify Singlet at ~24 ppm? Confirm_Regio->Check_Me Final_Valid VALIDATED STRUCTURE: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine Check_Me->Final_Valid Yes

Figure 1: Decision tree for validating the presence and regiochemistry of the difluoromethyl group using C13 NMR markers.

Part 4: Comparative Analysis (Alternatives)

Why use NMR over LC-MS for this specific compound?

FeatureLC-MS (Standard)

NMR (Recommended)
Regioisomer ID Poor. Cannot distinguish 2-Br-6-Me from 6-Br-2-Me isomers easily (identical mass).Excellent. The chemical shift of the methyl group and the splitting pattern of the ring carbons definitively place the substituents.
Fluorine Quant N/A. High. The

coupling confirms exactly two fluorine atoms are attached to the carbon (Triplet vs Quartet).
Purity Check Good for ionizable impurities.Superior for identifying non-ionizable synthetic intermediates (e.g., des-bromo precursors).
References
  • General Pyridine Shift Data

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

    • Provides base additivity rules for pyridine deriv
  • Fluorine Coupling Constants

    • Doddrell, D., et al. (1980). "Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.

    • Establishes the standard values: ^1J ~240Hz, ^2J ~20-30Hz for arom
  • Analogous Compounds (Spectral Data)

    • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).

    • Source for 2-amino-6-methylpyridine and 3-bromopyridine baseline shifts used in the consensus model.

LC-MS fragmentation pattern of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Pattern of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine , a critical intermediate in the synthesis of fluorinated pyridine scaffolds for medicinal chemistry. Unlike standard alkyl-pyridines, the presence of the difluoromethyl (CF₂H) group at the C4 position introduces unique neutral loss pathways—specifically the elimination of hydrogen fluoride (HF)—that serve as diagnostic fingerprints for structural verification.

We compare this molecule against its non-fluorinated analog, 2-Bromo-4,6-dimethylpyridin-3-amine , to highlight the specific mass spectral shifts and stability profiles essential for impurity profiling and metabolic identification.

Technical Profile & Isotope Signature

Before interpreting fragmentation, the analyst must validate the precursor ion using the characteristic bromine isotope pattern.

PropertyTarget MoleculeComparator (Non-Fluorinated)
Name 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine2-Bromo-4,6-dimethylpyridin-3-amine
Formula C₇H₇BrF₂N₂C₇H₉BrN₂
Monoisotopic Mass (⁷⁹Br) 235.9761 Da215.9902 Da
[M+H]⁺ (⁷⁹Br) 236.9839 m/z 216.9975 m/z
[M+H]⁺ (⁸¹Br) 238.9819 m/z 218.9955 m/z
Isotope Ratio ~1:1 (Doublet)~1:1 (Doublet)
Key Functional Group Difluoromethyl (-CF₂H)Methyl (-CH₃)

Field Insight: The 1:1 intensity ratio of the [M+H]⁺ doublet is the first "self-validating" check. Any deviation from this ratio suggests co-eluting impurities or interference.

LC-MS Fragmentation Analysis

Mechanistic Pathways

The fragmentation of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine under Electrospray Ionization (ESI+) is driven by two competing mechanisms:

  • Difluoromethyl Instability (Primary Pathway): The protonated molecule readily eliminates neutral hydrogen fluoride (HF, 20 Da) . This is mechanistically distinct from trifluoromethyl (-CF₃) groups, which are typically stable or lose the radical •CF₃. The proximity of the amine group (C3) to the difluoromethyl group (C4) may facilitate this loss via a hydrogen bond-assisted mechanism.

  • Pyridine Ring Breakup (Secondary Pathway): Classic loss of ammonia (NH₃, 17 Da) from the primary amine and hydrogen cyanide (HCN, 27 Da) from the pyridine ring.

Visualization of Fragmentation Pathways

The following diagram maps the specific transitions observed in MS/MS experiments.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 237 / 239 (1:1 Doublet) Frag_HF [M+H - HF]+ m/z 217 / 219 (Azafulvene-like cation) Parent->Frag_HF - HF (20 Da) (Characteristic) Frag_NH3 [M+H - NH3]+ m/z 220 / 222 Parent->Frag_NH3 - NH3 (17 Da) Frag_Br [M+H - Br•]+ m/z 158 Parent->Frag_Br - Br• (79/81 Da) Frag_HF_HCN [M+H - HF - HCN]+ m/z 190 / 192 (Ring Contraction) Frag_HF->Frag_HF_HCN - HCN (27 Da) Frag_NH3_Br [M+H - NH3 - Br•]+ m/z 141 (Debrominated cation) Frag_NH3->Frag_NH3_Br - Br• (79/81 Da)

Caption: Figure 1. ESI+ Fragmentation pathway of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine. The red path (HF loss) is diagnostic for the difluoromethyl group.

Comparative Performance Guide

This section contrasts the target molecule with its non-fluorinated analog to assist in impurity identification during synthesis.

Diagnostic Fragment Ions
Fragment TypeTarget Molecule (CF₂H)Comparator (CH₃)Analytical Significance
Precursor [M+H]⁺ 237 / 239 217 / 219 +20 Da mass shift due to F₂ vs H₂ difference.
Primary Loss [M+H - 20]⁺ (Loss of HF)[M+H - 15]⁺ (Loss of •CH₃)*Loss of HF is a neutral elimination (even electron), whereas methyl loss is typically radical (odd electron) and less favored in ESI.
Amine Loss [M+H - 17]⁺ (m/z 220)[M+H - 17]⁺ (m/z 200)Confirms the presence of the primary amine in both species.
Ring Cleavage [M+H - HF - HCN]⁺ [M+H - HCN]⁺ The target requires HF loss before or during ring opening, creating a complex MS² spectrum.

*Note: Loss of •CH₃ is rare in soft ionization (ESI) unless driven by specific stability; the comparator is more likely to lose NH₃ or HCN first.

Why This Matters
  • Synthesis Verification: If you are converting the methyl analog to the difluoromethyl target, the disappearance of the m/z 217 peak and appearance of m/z 237 is the primary indicator.

  • False Positives: A peak at m/z 217 in the target sample could be misinterpreted as the methyl impurity. However, it is also the [M+H - HF]⁺ fragment of the target itself.

    • Differentiation Rule: Check the retention time. The fragment (in-source) will co-elute with the target. The impurity will likely separate chromatographically due to polarity differences (CF₂H is more lipophilic/polar depending on pH than CH₃).

Experimental Protocol: Self-Validating LC-MS Workflow

To replicate these results or validate the compound in your lab, follow this protocol.

Sample Preparation
  • Stock: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation ([M+H]⁺) for ESI+.

Instrument Parameters (Generic Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source loss of HF).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10-15 eV): Preserves [M+H]⁺ doublet.

    • Med CE (20-25 eV): Exposes [M+H - HF]⁺ (m/z 217) and [M+H - NH3]⁺ (m/z 220).

    • High CE (>35 eV): Generates pyridine ring fragments (m/z ~140-160).

Validation Checklist

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Amino-2-bromopyridine (Analog).Link

  • Grossert, J. S., et al. (2024). "Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids." Journal of Mass Spectrometry. (Discusses fragmentation of heterocyclic amines and nitrile losses). Link

  • BenchChem. Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of Difluoromethyl-arenes. (General principles of •CHF₂ and HF loss).[1][2] Link

  • Altman, R., et al. (2026).[3] "On the Metabolic Stability of Fluorinated Small Molecules." ChemRxiv. (Discusses stability of CF₂H vs CF₃ groups). Link

Sources

Bioisosteric replacement using 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bioisosteric Utility of 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Executive Summary

In modern drug discovery, the "Magic Methyl" effect—where adding a methyl group boosts potency by orders of magnitude—has evolved. The current frontier lies in fluorinated bioisosteres that modulate lipophilicity (LogP) and metabolic stability (


) without incurring the steric penalties of larger groups.

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine represents a high-value scaffold for "Scaffold Hopping." It combines three critical design elements:

  • The 2-Bromo/3-Amino Motif: A "privileged" handle for cyclization into bicyclic cores (e.g., imidazo[4,5-b]pyridines) or sequential cross-coupling.

  • The 4-Difluoromethyl (

    
    ) Group:  A lipophilic hydrogen bond donor (HBD) that acts as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH
    
    
    
    ) groups, often improving membrane permeability and metabolic resistance.
  • The 6-Methyl Group: Provides steric occlusion to block metabolic soft spots on the pyridine ring while enhancing solubility.

This guide objectively compares this building block against standard alternatives and provides actionable protocols for its integration into drug discovery workflows.

Comparative Analysis: Bioisosteric Profiling

The selection of the 4-substituent is critical for tuning the physicochemical profile of the pyridine core. The table below compares the Difluoromethyl (


)  variant against the standard Methyl (

)
and Trifluoromethyl (

)
analogs.

Table 1: Physicochemical & Functional Comparison

Feature4-Difluoromethyl (

)
(Subject)
4-Methyl (

)
(Standard)
4-Trifluoromethyl (

)
(Alternative)
H-Bonding Donor (Weak, lipophilic)NoneAcceptor (Weak)
Lipophilicity (

LogP)
Moderate Increase (+0.3 to +0.5)Neutral/Slight IncreaseHigh Increase (+0.8 to +1.2)
Metabolic Stability High (Blocks oxidation)Low (Benzylic oxidation risk)Very High (Inert)
Steric Bulk Medium (Similar to

)
SmallLarge (Rotational barrier)
pKa Influence Lowers pyridine basicityIncreases basicitySignificantly lowers basicity
Primary Utility H-bond donor mimic /

tuning
Steric fill / Hydrophobic contactPotency boost / Metabolic block

Key Insight: The


 group is unique because it can act as a lipophilic hydrogen bond donor . Unlike 

(which only accepts H-bonds) or

(which is inert), the polarized C-H bond in

can interact with backbone carbonyls in a kinase hinge region or GPCR pocket, potentially improving potency while maintaining a lower LogP than the

analog [1].

Strategic Applications & Workflows

Kinase Inhibitor Design (Hinge Binding)

This scaffold is particularly effective in designing Type I/II kinase inhibitors. The pyridine nitrogen often binds to the hinge region.

  • Problem: A simple methyl group at C4 might be metabolically labile (oxidized to carboxylic acid).

  • Solution: Replacing -CH

    
     with -
    
    
    
    blocks metabolism. Furthermore, the acidic proton of
    
    
    can form a secondary hydrogen bond with the gatekeeper residue or adjacent water networks, a strategy validated in recent PI3K/mTOR inhibitor campaigns [2].
Cyclization to Bicyclic Heterocycles

The ortho-bromo-amino motif allows for rapid access to fused systems.

  • Imidazo[4,5-b]pyridines: Reaction with orthoesters or aldehydes.

  • Pyrido[2,3-b]pyrazines: Reaction with

    
    -haloketones.
    

Diagram 1: Strategic Utilization Workflow

G Start 2-Bromo-4-(difluoromethyl)- 6-methylpyridin-3-amine Path1 Pathway A: Cyclization Start->Path1 Ortho-effect Path2 Pathway B: Sequential Coupling Start->Path2 Chemo-selectivity Prod1 Imidazo[4,5-b]pyridine (Core Scaffold) Path1->Prod1 + R-CHO / Oxidant Prod2 Pyrido[2,3-b]pyrazine (Kinase Inhibitor) Path1->Prod2 + Alpha-Halo Ketone Step1 Buchwald-Hartwig (C2-Amination) Path2->Step1 Pd(OAc)2 / XPhos Step2 Suzuki-Miyaura (C2-Arylation) Path2->Step2 Pd(dppf)Cl2 / Boronic Acid

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and amine handles.

Experimental Protocols

Synthesis of the Core Scaffold

Note: While specific commercial routes are proprietary, the following protocol is adapted from validated methods for 4-difluoromethyl pyridines [2, 3].

Methodology: Construction via Condensation [1]

  • Reagents: (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (Precursor), Methoxylamine HCl, HBr/AcOH.[2]

  • Step 1 (Cyclization): Dissolve the nitrile precursor in acetic acid. Add methoxylamine HCl (3 equiv) and stir at 50°C for 7h.

  • Step 2 (Aromatization/Bromination): Cool to RT. Add 33% HBr in AcOH (2 equiv).[2] Heat to 90°C for 12h.

  • Step 3 (Reduction): Treat with Zn dust to yield the amine.

  • Validation: Monitor by LC-MS for the [M+H]+ peak (approx. 237/239 Da for Br isotopes).

Standard Coupling Protocol (Suzuki-Miyaura)

This protocol validates the reactivity of the C2-Bromine.

  • Substrate: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine (1.0 equiv).

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (0.05 equiv).
    
  • Base:

    
     (2.0 M aq, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (0.2 M).

  • Conditions: Degas with

    
    . Heat at 90°C for 4–6 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Expected Yield: 75–85%.

Decision Logic for Bioisosteric Replacement

Use the following decision tree to determine when to deploy the 4-difluoromethyl scaffold in your lead optimization campaign.

Diagram 2: Bioisostere Selection Logic

DecisionTree Start Lead Optimization: Pyridine C4 Substituent Q1 Is the C4-Methyl group metabolically unstable? Start->Q1 Q2 Is H-bond donation required for potency? Q1->Q2 Yes Opt1 Use -CH3 (Methyl) (Baseline) Q1->Opt1 No Opt2 Use -CF3 (Trifluoromethyl) (Block metabolism only) Q2->Opt2 No Opt3 Use -CF2H (Difluoromethyl) (Block metabolism + H-bond) Q2->Opt3 Yes (Lipophilic Donor)

Caption: Strategic decision tree for selecting between Methyl, Trifluoromethyl, and Difluoromethyl substituents.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Reber, J., et al. (2019). "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors." Organic Process Research & Development, 23(11), 2460–2468. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Erickson, J. A., et al. (2020). "Guide to Fluorine NMR for Organic Chemists." The Journal of Organic Chemistry, 85(23), 14815–14838. Link

Sources

Safety Operating Guide

Operational Disposal Guide: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Immediate Action Required: This compound is a Halogenated Organic waste. Under no circumstances should it be combined with general non-halogenated organic solvents (e.g., acetone, ethanol) or disposed of down the drain.[1]

The presence of the difluoromethyl (-CHF₂) and bromine (-Br) moieties dictates the disposal pathway. Upon thermal destruction, this compound generates Hydrofluoric Acid (HF) and Hydrogen Bromide (HBr).[1] Consequently, it requires high-temperature incineration with specific flue-gas scrubbing capabilities.[1]

Chemical Profile
PropertyDetail
Chemical Name 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
Molecular Formula C₇H₇BrF₂N₂
Hazard Class Toxic / Irritant / Halogenated
Primary Disposal Concern Formation of corrosive acid gases (HF, HBr) during combustion.[2]
Waste Stream Category Halogenated Organic Waste (High BTU)

Hazard Characterization & Causality

To manage this waste safely, you must understand the why behind the protocol. This is not arbitrary; it is based on the bond energies and combustion products of the molecule.

  • The Fluorine Factor (-CHF₂): The Carbon-Fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste incinerators operating at lower temperatures may fail to fully mineralize this group, potentially releasing fluorinated organic byproducts.[1] However, at proper destruction temperatures (>1100°C), it decomposes into HF.[1]

    • Operational Impact: Waste facilities charge a premium for halogenated waste because they must use caustic scrubbers (e.g., NaOH sprays) to neutralize the HF gas before it destroys their smokestacks or enters the atmosphere.

  • The Bromine Factor (-Br): Similar to fluorine, bromine combustion yields HBr.

  • The Pyridine/Amine Core: The nitrogen content contributes to NOx emissions, a regulated pollutant, further necessitating controlled incineration.[1]

Critical Safety Note: Do not treat this substance with strong acids or oxidizers in the waste container. The amine group can react exothermically, and the difluoromethyl group can degrade under extreme acidic conditions, releasing fluoride ions prematurely.[1]

Waste Segregation Protocol

The most common compliance failure in laboratories is "cross-contamination" of waste streams. Follow this decision logic to ensure the compound reaches the correct destruction facility.

Workflow Visualization: Segregation Logic

WasteSegregation Start Start: Waste Generation (2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine) StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath SolidPath Solid (Pure Substance/Debris) StateCheck->SolidPath SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck StreamB STREAM B: Solid Hazardous Waste (Label: Halogenated/Toxic) SolidPath->StreamB StreamA STREAM A: Halogenated Solvent Waste (High Priority) SolventCheck->StreamA Yes SolventCheck->StreamA No (Even if solvent is non-halo, compound makes it halo-waste)

Figure 1: Decision tree for segregating 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine waste. Note that adding this compound to a non-halogenated solvent immediately reclassifies the entire mixture as halogenated waste.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Debris)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk; HDPE is chemically resistant to this class of compounds.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine"

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Keep the container closed in a satellite accumulation area (SAA). Do not compact the waste (e.g., pushing down with a pestle) to avoid generating dust.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the solution pH is between 6 and 10.

    • Why? Acidic solutions can protonate the pyridine nitrogen, increasing solubility but potentially reacting with other waste constituents.[1] Highly basic solutions could hydrolyze the difluoromethyl group over long storage periods. Neutral is safest.

  • Segregation: Pour into the Halogenated Solvent carboy (typically red or yellow tagged in most EH&S systems).

    • Crucial: Even if you dissolved the compound in Methanol (non-halogenated), the presence of the Br/F atoms mandates the entire container be treated as halogenated waste.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

C. Destruction Method (Facility Level)

This information is for your waste contractor or EH&S coordinator.

  • Method: Rotary Kiln Incineration.

  • Temperature: Secondary combustion chamber >1100°C (2000°F) with a 2-second residence time.

  • Post-Treatment: Wet scrubbing (Caustic/Water) is mandatory to capture HF and HBr gases.

Emergency Spill Management

If a spill occurs during transfer or disposal, execute the following immediately.

Spill Response Workflow

SpillResponse Alert 1. ALERT Notify personnel, Evacuate immediate area PPE 2. PPE UP Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with absorbent pads or vermiculite PPE->Contain Clean 4. CLEAN Scoop into HDPE pail. Wash area with soap/water. Contain->Clean Dispose 5. DISPOSE Label as Hazardous Waste (High Halogen Content) Clean->Dispose

Figure 2: Immediate response protocol for solid or liquid spills of the target compound.

Specific Cleanup Notes:

  • Do not use bleach: Bleach (hypochlorite) can react with amines to form chloroamines, which are toxic and unstable.[1] Use simple soapy water or a dedicated surfactant-based cleaner for the final wipe-down.

  • Dust Control: If the spill is solid powder, cover with a wet paper towel before wiping to prevent airborne dust inhalation.[1]

Regulatory Compliance Codes

When filling out waste manifests, use the following codes as a guideline (verify with local regulations as specific listings vary by jurisdiction).

Regulatory BodyCodeDescription
US EPA (RCRA) D001 / F001-F005 While not explicitly P- or U-listed by CAS, it is treated as Characteristic Hazardous Waste (Toxic). If dissolved in solvents, the F-codes (Spent Halogenated Solvents) apply.[1][3]
EU Waste Code 07 01 03* Organic halogenated solvents, washing liquids and mother liquors.[1]
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s.[1] (halogenated pyridine derivative).[4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023).[5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [Link]

  • Tsang, W., Burgess, D. R., & Babushok, V. (1998).[1][6] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.[1] (Validates high-temperature requirements for C-F bond destruction). [Link]

Sources

Personal protective equipment for handling 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is a halogenated aminopyridine intermediate.[1] While specific toxicological data for this exact catalog number may be limited, its structural moieties dictate that it be handled with Universal Precautions for Toxic Organics .

The Scientific Logic:

  • Aminopyridine Core: Historically associated with neurological toxicity (potassium channel blocking) and high acute toxicity upon ingestion or skin absorption.[1]

  • Difluoromethyl (-CHF2) & Bromine (-Br): These lipophilic substituents significantly increase the compound's ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a primary risk vector.[1]

  • Amine Functionality: A potential sensitizer and irritant to mucous membranes.[1]

Core Directive: Treat this substance as a sensitizer and potential systemic toxicant .[1] Do not rely solely on the lack of "Fatal" GHS codes on a preliminary SDS.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of >5 mg of the substance.

PPE Selection Logic
  • Why Nitrile? Standard latex is permeable to halogenated aromatics. High-modulus nitrile provides better chemical resistance, but breakthrough can still occur rapidly with aromatic amines.[1]

  • Why Double Gloving? The outer glove acts as a sacrificial barrier against contamination, while the inner glove remains clean to prevent skin contact during doffing.

Protection ZoneEquipment StandardScientific Rationale
Hand Protection Double Nitrile Gloves (Minimum 5 mil outer / 4 mil inner).Recommended:[1] Ansell TouchNTuff® or equivalent.Permeation Defense: Aromatic amines can permeate thin nitrile in <15 mins.[1] The air gap between gloves reduces diffusion rates. Change outer gloves immediately upon splash.[2][3]
Respiratory Fume Hood (Primary): Face velocity 80–100 fpm.N95/P100 (Secondary): Only if weighing outside a hood (strongly discouraged).[1]Dust Control: The amine group can form fine, electrostatic dusts (especially with the -CHF2 group) that are easily inhaled, causing rapid mucous membrane irritation.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Note:[1] Safety glasses are insufficient for liquid handling.[1]Corrosive Potential: Amines are basic.[1] Eye contact can cause irreversible corneal opacity.[1] Goggles seal against vapors and splashes.[1]
Body Lab Coat (Poly/Cotton) + Tyvek® Sleeves (Disposable).Wrist Gap Protection: The gap between glove cuff and lab coat is the most common exposure point. Tyvek sleeves bridge this gap.[1]
Visualization: PPE Decision Logic

This decision tree guides the researcher through selecting the correct PPE based on the experimental state (Solid vs. Solution).

PPE_Selection Start Start: Handling CAS 2055497-17-9 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Risk_Dust Risk: Inhalation & Static Dust Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption Liquid->Risk_Splash Action_Solid 1. Fume Hood REQUIRED 2. Anti-static Gun usage 3. Double Nitrile Gloves Risk_Dust->Action_Solid Action_Liquid 1. Fume Hood Recommended 2. Splash Goggles REQUIRED 3. Tyvek Sleeves + Double Gloves Risk_Splash->Action_Liquid

Figure 1: PPE Selection Logic based on physical state and primary risk vectors.[1]

Operational Protocols

A. Weighing & Transfer (Critical Step)

The presence of the difluoromethyl group (-CHF2) often induces high static charge in crystalline solids, causing "fly-away" powder.[1]

  • Setup: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Static Control: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Transfer: Do not use metal spatulas if the powder is sticky; use PTFE-coated spatulas to prevent adhesion.[1]

  • Cleanup: Immediately wipe the balance area with a methanol-dampened Kimwipe.[1] Dispose of the Kimwipe as solid hazardous waste (do not trash).

B. Reaction Setup
  • Solvent Choice: When solubilizing, add solvent slowly. Pyridine amines can be exothermic upon protonation if acidic solvents are used.

  • Glassware: Inspect for micro-fractures.[1] Halogenated compounds under heat can release halide ions that stress glass defects.

Emergency Response & Disposal Logistics

Spill Response Plan

Minor Spill (<5g solid or <10mL solution):

  • Alert: Notify nearby personnel.

  • PPE: Ensure double gloves and goggles are on.[1]

  • Neutralize:

    • Solids: Cover with wet paper towels to prevent dust, then scoop.

    • Liquids: Absorb with vermiculite or sand.[1] Do not use paper towels alone (rapid evaporation).[1]

  • Clean: Wipe area with 10% soap solution, then water.

Major Exposure (Skin/Eyes):

  • Skin: Wash with soap and water for 15 minutes .[1] Do not use ethanol (enhances absorption).[1]

  • Eyes: Flush at eyewash station for 15 minutes holding eyelids open.[1][4]

Waste Disposal Architecture

Proper segregation lowers disposal costs and prevents dangerous cross-reactions.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Contaminated Debris: Halogenated Aminopyridine"
Liquid Waste Halogenated Organic "Halogenated Solvents & Amines" (Do NOT mix with acids)
Sharps/Glass Contaminated Sharps"Chemically Contaminated Glass"
Visualization: Emergency Decision Flow

Emergency_Response Incident Incident Detected Type Exposure Type? Incident->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Remove Clothing 2. Wash 15 mins (Soap/Water) 3. NO Ethanol Skin->Action_Skin Action_Eye 1. Eyewash 15 mins 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Spill 1. Isolate Area 2. Absorb (Vermiculite) 3. Bag as HazWaste Spill->Action_Spill

Figure 2: Immediate response protocol for exposure or spillage events.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards. United States Department of Labor. [1]

  • Ansell. (2022).[1][5] Chemical Resistance Guide: Permeation & Degradation Data.

  • PubChem. (n.d.).[1] Compound Summary for Aminopyridine Derivatives. National Library of Medicine. [1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
Reactant of Route 2
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.